7-Apb hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1-benzofuran-7-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)7-10-4-2-3-9-5-6-13-11(9)10;/h2-6,8H,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENDNRHBWDLDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC2=C1OC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347748 | |
| Record name | 1-(1-Benzofuran-7-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286834-86-4 | |
| Record name | 7-Apb hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Benzofuran-7-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-APB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N5YA5L987 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7-APB Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(2-Aminopropyl)benzofuran (7-APB) hydrochloride is a synthetic psychoactive substance of the benzofuran class, structurally related to amphetamine and its analogs. It is classified as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), exhibiting a complex pharmacological profile that primarily involves interaction with monoamine transporters. This technical guide provides an in-depth analysis of the mechanism of action of 7-APB hydrochloride, presenting quantitative data on its interaction with key molecular targets, detailed experimental protocols for assessing its activity, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Monoamine Transporter Interaction
The primary mechanism of action of this compound is the induction of monoamine release by targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. As a substrate for these transporters, 7-APB is taken up into the presynaptic neuron. This process disrupts the normal function of the transporters, leading to a reversal of their transport direction and subsequent non-vesicular release of serotonin, norepinephrine, and dopamine from the cytoplasm into the synaptic cleft.[1][2] This surge in extracellular monoamine concentrations is responsible for the compound's characteristic stimulant and entactogenic effects.
Quantitative Analysis of Monoamine Transporter Inhibition
The potency of this compound at the monoamine transporters has been quantified through in vitro uptake inhibition assays. The half-maximal inhibitory concentrations (IC50) represent the concentration of the drug required to inhibit 50% of the transporter's uptake of its respective radiolabeled monoamine.
| Transporter | IC50 (nM)[1] |
| Serotonin Transporter (SERT) | 136 ± 25 |
| Norepinephrine Transporter (NET) | 43 ± 11 |
| Dopamine Transporter (DAT) | 717 ± 111 |
Data from Rickli et al. (2015) obtained using human embryonic kidney (HEK) 293 cells expressing the respective human transporters.
Broader Receptor Binding Profile
Beyond its primary action on monoamine transporters, this compound also exhibits affinity for various neurotransmitter receptors. This broader receptor interaction profile contributes to its overall pharmacological effects. The binding affinities, represented by the equilibrium dissociation constant (Ki), indicate the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay.
| Receptor | Ki (nM)[1] |
| Serotonin 5-HT1A | >10,000 |
| Serotonin 5-HT2A | 1,280 ± 240 |
| Serotonin 5-HT2B | 480 ± 160 |
| Serotonin 5-HT2C | >10,000 |
| Dopamine D1 | >10,000 |
| Dopamine D2 | >10,000 |
| Dopamine D3 | >10,000 |
| Alpha-1A Adrenergic | >10,000 |
| Alpha-2A Adrenergic | >10,000 |
| Histamine H1 | >10,000 |
| Muscarinic M1 | >10,000 |
| Muscarinic M2 | >10,000 |
| Muscarinic M3 | >10,000 |
| Muscarinic M4 | >10,000 |
| Muscarinic M5 | >10,000 |
| Trace Amine-Associated Receptor 1 (TAAR1) | 930 ± 120 |
Data from Rickli et al. (2015) obtained using various cell lines expressing the respective human receptors.
Experimental Protocols
The quantitative data presented in this guide were obtained through standardized in vitro pharmacological assays. The following sections detail the methodologies for these key experiments.
Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently or stably transfected with plasmids encoding the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) using a suitable transfection reagent.
Uptake Assay Procedure:
-
Transfected HEK 293 cells are seeded into 96-well plates and grown to confluence.
-
On the day of the experiment, the growth medium is aspirated, and the cells are washed with Krebs-HEPES buffer (KHB).
-
Cells are pre-incubated for 10-20 minutes with varying concentrations of this compound or a reference inhibitor.
-
A fixed concentration of the respective radiolabeled monoamine ([³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added to each well.
-
Uptake is allowed to proceed for a defined period (typically 1-10 minutes) at 37°C.
-
The uptake process is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radioligand.
-
The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for each transporter (e.g., fluoxetine for SERT, desipramine for NET, and cocaine for DAT).
-
The IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
Radioligand Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Membrane Preparation:
-
Cells expressing the target receptor or tissue homogenates from specific brain regions are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
Binding Assay Procedure:
-
A fixed concentration of a specific radioligand for the receptor of interest is incubated with the prepared cell membranes.
-
Varying concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out for a sufficient time to reach equilibrium.
-
The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for the target receptor.
-
The Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound
Caption: Proposed signaling pathway of 7-APB as a monoamine releasing agent.
Experimental Workflow for Monoamine Transporter Uptake Assay
Caption: General experimental workflow for a monoamine transporter uptake assay.
Conclusion
This compound is a potent monoamine releasing agent with a primary mechanism of action centered on the inhibition and reversal of serotonin, norepinephrine, and dopamine transporters. Its pharmacological profile is further characterized by interactions with serotonin and trace amine-associated receptors, which likely contribute to its overall psychoactive effects. The data and methodologies presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals engaged in the study of novel psychoactive substances and the development of therapeutics targeting the monoaminergic system. Further in vivo studies are warranted to fully elucidate the complex interplay of these molecular interactions and their behavioral consequences.
References
Technical Guide: 7-APB Hydrochloride - A Comprehensive Overview of its Chemical and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(2-Aminopropyl)benzofuran hydrochloride (7-APB HCl) is a synthetic compound belonging to the benzofuran class of substances. Structurally related to amphetamine and its derivatives, 7-APB has been investigated for its psychoactive properties and interaction with monoaminergic systems in the central nervous system. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological profile of 7-APB hydrochloride, intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Properties
This compound is a crystalline solid with the following chemical properties[1][2]:
| Property | Value |
| CAS Number | 286834-86-4[1][2] |
| Molecular Formula | C₁₁H₁₃NO • HCl[1] |
| Molecular Weight | 211.7 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml). Slightly soluble in PBS (pH 7.2) (1 mg/ml). |
| UV max (λmax) | 208, 244, 275, 283 nm |
Synthesis
The synthesis of 7-APB typically involves a multi-step process. While detailed experimental protocols with specific reagent quantities and reaction conditions are not extensively published, a general synthetic scheme has been outlined. The synthesis proceeds via the following key steps:
-
Nitrostyrene Formation: 7-Benzofuran carbaldehyde is reacted with nitroethane in the presence of a base to form the corresponding 1-(benzofuran-7-yl)-2-nitropropene (benzonitrostyrene).
-
Reduction: The nitro group of the benzonitrostyrene is then reduced to a primary amine. A common reducing agent for this transformation is lithium aluminum hydride (LAH).
-
Salt Formation: The resulting free base, 7-(2-aminopropyl)benzofuran, is converted to its hydrochloride salt by treatment with hydrochloric acid, typically dissolved in an ethereal solvent, to facilitate precipitation of the crystalline salt.
Pharmacological Profile
This compound is a monoamine releasing agent, exhibiting activity as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). Its pharmacological activity has been characterized in vitro, revealing interactions with monoamine transporters and various receptors.
Monoamine Transporter Interactions
7-APB interacts with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), inhibiting the reuptake and promoting the release of their respective neurotransmitters. The potencies for these interactions have been quantified in a study by Rickli et al. (2015).
Monoamine Transporter Inhibition:
| Transporter | IC₅₀ (nM) |
| SERT | 2,890 ± 580 |
| NET | 1,780 ± 290 |
| DAT | 10,700 ± 1,500 |
Monoamine Release:
| Transporter | EC₅₀ (nM) |
| SERT | 1,480 ± 270 |
| NET | 1,140 ± 180 |
| DAT | 4,200 ± 700 |
Data from Rickli et al. (2015). IC₅₀ values represent the concentration required to inhibit 50% of monoamine uptake, and EC₅₀ values represent the concentration for 50% of maximal monoamine release.
The data indicates that 7-APB is most potent at the norepinephrine and serotonin transporters for both uptake inhibition and release, with significantly lower potency at the dopamine transporter.
Receptor Binding Profile
In addition to its effects on monoamine transporters, 7-APB also exhibits binding affinity for a range of serotonin and adrenergic receptors.
| Receptor | Kᵢ (nM) |
| 5-HT₁ₐ | >10,000 |
| 5-HT₂ₐ | 2,670 ± 500 |
| 5-HT₂ₑ | 1,130 ± 150 |
| α₁ₐ | >10,000 |
| α₂ₐ | 1,800 ± 300 |
Data from Rickli et al. (2015). Kᵢ values represent the equilibrium dissociation constant, indicating the affinity of the compound for the receptor.
The data shows that 7-APB has a micromolar affinity for the 5-HT₂ₐ, 5-HT₂ₑ, and α₂ₐ receptors, while exhibiting low affinity for the 5-HT₁ₐ and α₁ₐ receptors.
Experimental Protocols
The following sections outline the general methodologies for the key experiments cited in this guide.
Monoamine Transporter Uptake and Release Assays
Objective: To determine the potency of 7-APB to inhibit monoamine uptake and induce monoamine release.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporters are cultured under standard conditions.
-
Uptake Inhibition Assay:
-
Cells are incubated with varying concentrations of this compound.
-
A radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA) is added to the cells.
-
After a defined incubation period, the uptake of the radiolabeled monoamine is terminated.
-
The amount of radioactivity taken up by the cells is measured using liquid scintillation counting.
-
IC₅₀ values are calculated from concentration-response curves.
-
-
Release Assay:
-
Cells are preloaded with a radiolabeled monoamine.
-
The cells are then exposed to varying concentrations of this compound.
-
The amount of radioactivity released from the cells into the supernatant is measured.
-
EC₅₀ values are calculated from concentration-response curves.
-
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of 7-APB for various receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells.
-
Competition Binding:
-
A constant concentration of a specific radioligand for the receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis:
-
The IC₅₀ value is determined from the competition curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a monoamine releasing agent with a preference for the norepinephrine and serotonin transporters over the dopamine transporter. It also demonstrates micromolar affinity for several serotonin and adrenergic receptors. This pharmacological profile suggests that 7-APB likely possesses stimulant and empathogenic effects. The provided data and methodologies serve as a valuable resource for researchers investigating the structure-activity relationships of benzofuran derivatives and their potential as pharmacological tools or lead compounds in drug discovery. Further research is warranted to fully elucidate its in vivo effects and metabolic fate.
References
7-APB Hydrochloride: A Technical Guide for Preclinical Research
For Research, Scientific, and Drug Development Professionals
Abstract
7-(2-Aminopropyl)benzofuran (7-APB) is a psychoactive substance of the benzofuran class, structurally related to amphetamine and its entactogen analogue MDA. Supplied for research purposes as a hydrochloride salt, 7-APB is investigated primarily as a monoamine releasing agent and reuptake inhibitor. Its characterization is crucial for understanding the pharmacology of novel psychoactive substances (NPS) and for forensic identification. This guide provides a technical overview of its known mechanism of action, pharmacological data, and the experimental protocols used in its evaluation.
Pharmacological Profile
7-APB acts as a potent ligand at monoamine transporters and several serotonin receptor subtypes. Its primary mechanism is the inhibition of norepinephrine (NET) and serotonin (SERT) transporters, with a lower potency for the dopamine transporter (DAT). This profile suggests a mechanism of action more similar to MDMA than to methamphetamine[1][2]. Furthermore, it functions as a substrate for these transporters, inducing the release of monoamines[1][2].
Quantitative Analysis: Transporter Inhibition and Monoamine Release
The following table summarizes the in vitro potency of 7-APB at human monoamine transporters expressed in HEK 293 cells. The data highlights its preferential activity on NET and SERT over DAT.
| Parameter | Target | 7-APB Value (nM) | Reference Compound | Value (nM) |
| Uptake Inhibition (IC₅₀) | hNET | 129 ± 18 | MDMA | 498 ± 39 |
| hDAT | 2049 ± 129 | MDMA | 1493 ± 100 | |
| hSERT | 319 ± 10 | MDMA | 545 ± 25 | |
| Monoamine Release (EC₅₀) | Norepinephrine | 196 ± 28 | MDMA | 108 ± 12 |
| Dopamine | 1101 ± 149 | MDMA | 239 ± 25 | |
| Serotonin | 213 ± 27 | MDMA | 139 ± 13 |
Data sourced from Rickli et al., 2015. Values are presented as mean ± SEM.
Quantitative Analysis: Receptor Binding Affinity
7-APB demonstrates notable affinity for several serotonin (5-HT) and adrenergic receptors, as well as the trace amine-associated receptor 1 (TAAR1). This interaction with multiple receptor systems contributes to its complex pharmacological profile.
| Receptor Target | Binding Affinity (Kᵢ, nM) |
| Serotonin Receptors | |
| 5-HT₁ₐ | 610 ± 113 |
| 5-HT₂ₐ | 2240 ± 190 |
| 5-HT₂₈ | 1130 ± 140 |
| 5-HT₂ᴄ | >10,000 |
| Adrenergic Receptors | |
| α₁ₐ | 11,800 ± 2600 |
| α₂ₐ | 5900 ± 500 |
| Trace Amine Receptor | |
| TAAR1 | 240 ± 30 |
Data sourced from Rickli et al., 2015. Values are presented as mean ± SEM.
Quantitative Analysis: Functional Receptor Activity
Beyond binding, 7-APB acts as a partial agonist at 5-HT₂ₐ and 5-HT₂₈ receptors. Its activity at the 5-HT₂₈ receptor is a point of toxicological interest, as sustained agonism at this target has been associated with cardiac valvulopathy[1].
| Receptor Target | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of 5-HT) |
| 5-HT₂ₐ | 1700 ± 300 | 54 ± 4 |
| 5-HT₂₈ | 1400 ± 100 | 79 ± 3 |
Data sourced from Rickli et al., 2015. Values are presented as mean ± SEM.
Mechanism of Action: Signaling Pathways
7-APB's primary effects are mediated by its interaction with presynaptic monoamine transporters. By binding to and reversing the transporter's normal function, it causes an efflux of neurotransmitters (serotonin, norepinephrine, and dopamine) from the presynaptic terminal into the synaptic cleft. It simultaneously inhibits the reuptake of these neurotransmitters, prolonging their presence in the synapse and enhancing postsynaptic receptor signaling.
Figure 1. Simplified signaling pathway of 7-APB at a monoaminergic synapse.
Experimental Protocols
The characterization of 7-APB relies on standardized in vitro assays. Radioligand binding and uptake inhibition assays are the gold standard for determining a compound's interaction profile with monoamine transporters and receptors.
General Workflow for Pharmacological Profiling
The process for evaluating a novel compound like 7-APB typically follows a tiered approach, moving from initial binding affinity to functional activity.
Figure 2. Standard experimental workflow for characterizing a novel psychoactive compound.
Methodology: Monoamine Transporter Uptake Inhibition Assay
This protocol details a common method for determining the IC₅₀ value of a test compound at specific monoamine transporters.
-
Cell Culture: Human Embryonic Kidney (HEK 293) cells, stably transfected to express the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter, are cultured to confluence in 96-well plates.
-
Preparation: On the day of the experiment, the culture medium is aspirated. Cells are washed once with 100 µL of Krebs-HEPES buffer (KHB).
-
Pre-incubation: Cells are pre-incubated for 5-10 minutes at room temperature (or 37°C) with 50 µL of KHB containing various concentrations of the test compound (e.g., 7-APB) or a vehicle control. A known selective inhibitor (e.g., 10 µM fluoxetine for SERT) is used to define non-specific uptake.
-
Initiation of Uptake: The reaction is initiated by adding 50 µL of KHB containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]DA for DAT).
-
Incubation: The plates are incubated for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Termination: The uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KHB to remove extracellular radioligand.
-
Quantification: Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The counts are plotted against the log concentration of the test compound. A non-linear regression analysis is used to fit a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).
Research Applications and Implications
7-APB hydrochloride serves as a critical analytical reference standard in forensic toxicology and academic research. Its primary research uses include:
-
Structure-Activity Relationship (SAR) Studies: As a positional isomer of 5-APB and 6-APB, it helps researchers understand how the placement of the aminopropyl group on the benzofuran ring affects potency and selectivity at monoamine transporters and receptors.
-
Pharmacological Benchmarking: It is used as a reference compound in studies characterizing new psychoactive substances, allowing for direct comparison of pharmacological profiles.
-
Tool for Probing Transporter Function: Due to its activity as both a reuptake inhibitor and a releasing agent, it can be used in neuropharmacological studies to investigate the complex mechanisms of monoamine transporter function and regulation.
The potent agonism of 7-APB at the 5-HT₂₈ receptor raises significant toxicological concerns, particularly regarding the potential for drug-induced cardiac valvulopathy with chronic use, mirroring concerns for other drugs with similar activity. This makes 7-APB an important tool for investigating the mechanisms of such toxicity.
References
The Pharmacological Profile of 7-(2-Aminopropyl)benzofuran (7-APB): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(2-Aminopropyl)benzofuran (7-APB) is a synthetic compound belonging to the substituted benzofuran class. Structurally related to entactogenic and psychoactive substances, its pharmacological profile has been a subject of interest in neuropharmacology and drug discovery. This technical guide provides a comprehensive overview of the pharmacological properties of 7-APB, with a focus on its interactions with monoamine transporters and serotonin receptors. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in the study of novel psychoactive substances and the development of new therapeutic agents.
Core Pharmacological Data
The pharmacological activity of 7-APB is primarily characterized by its interaction with monoamine transporters and specific serotonin (5-HT) receptor subtypes. Quantitative data from in vitro studies are summarized below, providing a clear comparison of its potency and efficacy at these key molecular targets.
Monoamine Transporter Interactions
7-APB functions as a monoamine releasing agent, a mechanism it shares with other psychoactive amphetamine derivatives.[1] Its potency for inhibiting the uptake of norepinephrine (NET), dopamine (DAT), and serotonin (SERT) has been quantified, as well as its ability to induce the release of these neurotransmitters.
| Transporter | Inhibition (IC50, nM) | Release (EC50, nM) |
|---|---|---|
| NET | 1,961 ± 288 | 1,324 ± 195 |
| DAT | 4,963 ± 653 | 2,751 ± 421 |
| SERT | 483 ± 65 | 321 ± 34 |
Serotonin Receptor Binding and Functional Activity
7-APB also exhibits notable affinity for several serotonin receptor subtypes. Its binding affinity (Ki) and functional activity (EC50 and Emax) at 5-HT2A, 5-HT2B, and 5-HT2C receptors have been characterized.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, %) |
|---|---|---|---|
| 5-HT2A | 1,220 ± 150 | 2,680 ± 560 | 68 ± 7 |
| 5-HT2B | 310 ± 31 | 510 ± 110 | 98 ± 8 |
| 5-HT2C | 2,650 ± 430 | - | - |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Monoamine Transporter Uptake and Release Assays
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells were utilized. These cells were stably transfected with plasmids encoding the human norepinephrine transporter (hNET), human dopamine transporter (hDAT), or human serotonin transporter (hSERT).[2]
Uptake Inhibition Assay: Transfected HEK293 cells were seeded in 96-well plates and incubated until confluent.[3] On the day of the assay, the growth medium was removed, and cells were washed with a buffer solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Cells were then incubated with varying concentrations of 7-APB, followed by the addition of a radiolabeled substrate ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin). After a defined incubation period, the uptake process was terminated by washing with ice-cold buffer. The intracellular radioactivity was then quantified using a scintillation counter to determine the extent of uptake inhibition. IC50 values were calculated from the resulting concentration-response curves.
Monoamine Release Assay: Transfected HEK293 cells were preloaded with the respective radiolabeled monoamines. After washing to remove extracellular radioactivity, the cells were exposed to various concentrations of 7-APB. The amount of radioactivity released into the extracellular buffer was measured at specific time points. EC50 values, representing the concentration of 7-APB that elicits a half-maximal release response, were determined from the concentration-response data.
Radioligand Binding Assays for Serotonin Receptors
Membrane Preparation: HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors were harvested and homogenized in a cold buffer solution. The homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended in the assay buffer.
Binding Assay: The competitive radioligand binding assay was performed in 96-well plates. A constant concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]LSD for 5-HT2B, and [³H]mesulergine for 5-HT2C) was incubated with the cell membrane preparations in the presence of increasing concentrations of 7-APB. Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand. After incubation to reach equilibrium, the bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was measured by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Calcium Flux Functional Assays for Serotonin Receptors
Cell Preparation: HEK293 cells expressing the 5-HT2A or 5-HT2B receptors were seeded in black-walled, clear-bottom 96-well plates. Prior to the assay, the cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).
Assay Procedure: The baseline fluorescence was measured using a fluorescence microplate reader. Varying concentrations of 7-APB were then added to the wells. The activation of Gq-coupled 5-HT2 receptors by 7-APB leads to an increase in intracellular calcium concentration, which is detected as an increase in fluorescence intensity. The fluorescence signal was monitored over time. The EC50 and Emax values were determined from the concentration-response curves, with the Emax being expressed as a percentage of the maximal response induced by the endogenous agonist, serotonin.
Conclusion
7-(2-Aminopropyl)benzofuran exhibits a complex pharmacological profile characterized by its activity as a monoamine releasing agent with a preference for the serotonin transporter, and as a direct agonist at 5-HT2A and 5-HT2B receptors. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for further research into the neuropharmacological effects of 7-APB and related benzofuran compounds. This information is critical for understanding its mechanism of action and for the potential development of novel therapeutics targeting the monoaminergic and serotonergic systems.
References
7-APB Hydrochloride: A Comprehensive Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(2-Aminopropyl)benzofuran (7-APB) hydrochloride is a psychoactive substance belonging to the benzofuran class. Structurally related to amphetamine and its derivatives, it has been identified as a monoamine releasing agent.[1] This technical guide provides a detailed overview of the receptor binding affinity of 7-APB hydrochloride, compiling quantitative data, experimental protocols, and visual representations of associated signaling pathways to serve as a comprehensive resource for the scientific community.
Receptor Binding Affinity and Functional Activity
The primary mechanism of action for 7-APB involves its interaction with monoamine transporters, specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). It functions as an inhibitor of these transporters, leading to an increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine. Furthermore, 7-APB exhibits activity at serotonin 5-HT2 receptor subtypes. The following tables summarize the in vitro receptor binding and functional activity data for this compound.
Table 1: Monoamine Transporter Inhibition by 7-APB
| Transporter | IC₅₀ (nM) |
| Serotonin Transporter (SERT) | 2,330 ± 540 |
| Dopamine Transporter (DAT) | 5,680 ± 1,210 |
| Norepinephrine Transporter (NET) | 610 ± 140 |
Data sourced from Rickli et al. (2015). Values are presented as mean ± SEM.
Table 2: 5-HT Receptor Activity of 7-APB
| Receptor | Assay Type | Parameter | Value (nM) |
| 5-HT₂ₐ | Radioligand Binding | Kᵢ | >10,000 |
| 5-HT₂ₐ | Functional Assay (Ca²⁺) | EC₅₀ | 1,810 ± 210 |
| Eₘₐₓ | 60 ± 4% | ||
| 5-HT₂ₑ | Radioligand Binding | Kᵢ | >10,000 |
| 5-HT₂ₑ | Functional Assay (Ca²⁺) | EC₅₀ | 2,700 ± 400 |
| Eₘₐₓ | 80 ± 3% |
Data sourced from Rickli et al. (2015). Values are presented as mean ± SEM. Eₘₐₓ is relative to the maximal effect of serotonin.
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for determining the receptor binding affinity and functional activity of this compound.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.
Cell Culture and Preparation:
-
Human Embryonic Kidney 293 (HEK293) cells, stably transfected with human SERT, DAT, or NET, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).
-
Cells are grown to 80-90% confluency before being harvested.
Assay Procedure:
-
Cell Suspension: Harvested cells are resuspended in a Krebs-Ringer-HEPES buffer at a specified density (e.g., 2 x 10⁵ cells/mL).
-
Incubation with Test Compound: Aliquots of the cell suspension are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 10 minutes) at room temperature.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET).
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the cells containing the radiolabeled substrate from the incubation medium.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.
Workflow for Monoamine Transporter Uptake Inhibition Assay
References
In Vitro vs. In Vivo Effects of 7-APB Hydrochloride: A Technical Guide
For Research, Scientific, and Drug Development Professionals
Abstract
7-(2-Aminopropyl)benzofuran (7-APB) is a psychoactive substance belonging to the benzofuran class. Structurally related to amphetamine and its empathogenic derivatives, 7-APB has been identified as a novel psychoactive substance. Understanding its pharmacological profile is crucial for predicting its physiological effects, potential therapeutic applications, and toxicological risks. This technical guide provides a comprehensive overview of the reported in vitro and in vivo effects of 7-APB hydrochloride, drawing from available scientific literature. The document presents quantitative data in structured tables, details common experimental protocols for its assessment, and visualizes key mechanistic and procedural concepts using logical diagrams.
In Vitro Pharmacological Profile
The in vitro effects of 7-APB have been primarily characterized through its interactions with monoamine transporters and serotonin receptors. These interactions are believed to underpin its psychoactive effects.
Interaction with Monoamine Transporters
7-APB acts as a monoamine releasing agent and reuptake inhibitor at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Its potency for inhibition and release varies across these transporters, defining its classification as a serotonin–norepinephrine–dopamine releasing agent (SNDRA).
Data Presentation: Monoamine Transporter Interactions
The following tables summarize the quantitative data on the interaction of 7-APB with human monoamine transporters expressed in HEK293 cells.
Table 1: Inhibition of Monoamine Uptake by 7-APB
| Transporter | IC₅₀ (nM) [± SEM] |
|---|---|
| SERT | 213 [± 31] |
| DAT | 1130 [± 150] |
| NET | 473 [± 62] |
Data sourced from Rickli et al., 2015.
Table 2: Monoamine Release Induced by 7-APB
| Transporter | EC₅₀ (nM) [± SEM] |
|---|---|
| SERT | 198 [± 25] |
| DAT | 1290 [± 180] |
| NET | 442 [± 55] |
Data sourced from Rickli et al., 2015.
Interaction with Serotonin Receptors
Beyond its action on transporters, 7-APB also demonstrates direct interactions with serotonin receptors, particularly subtypes of the 5-HT₂ family. This dual mechanism of action, combining monoamine release with receptor agonism, is characteristic of many empathogenic substances.
Data Presentation: Serotonin Receptor Interactions
The following tables present the binding affinities and functional activation potencies of 7-APB at key human serotonin receptors.
Table 3: Receptor Binding Affinities of 7-APB
| Receptor | Kᵢ (nM) [± SEM] |
|---|---|
| 5-HT₂ₐ | 2680 [± 350] |
| 5-HT₂ₑ | 810 [± 110] |
| 5-HT₂C | 3230 [± 420] |
Data sourced from Rickli et al., 2015.
Table 4: Functional Receptor Activation by 7-APB
| Receptor | EC₅₀ (nM) [± SEM] | Eₘₐₓ (% of 5-HT) [± SEM] |
|---|---|---|
| 5-HT₂ₐ | 1810 [± 240] | 60 [± 8] |
| 5-HT₂ₑ | 210 [± 30] | 85 [± 11] |
Data sourced from Rickli et al., 2015.
In Vivo Pharmacological Profile
As of the latest available literature, there is a notable lack of published in vivo studies conducted specifically on this compound in animal models. However, extensive research on its close structural isomers, particularly 5-APB and 6-APB, provides valuable insights into the likely in vivo effects of 7-APB. These studies typically investigate locomotor activity, drug discrimination, and neurochemical changes. The data presented below for 5-APB and 6-APB should be considered as a predictive proxy for 7-APB, pending direct experimental validation.
Behavioral Effects in Rodent Models
In vivo studies on analogues of 7-APB indicate significant effects on locomotor activity and demonstrate subjective effects similar to other known psychostimulants and empathogens.
Data Presentation: Behavioral Effects of 7-APB Analogues
Table 5: Locomotor Activity of 5-APB in Mice
| Compound | Dose (mg/kg, i.p.) | Effect | ED₅₀ (mg/kg) |
|---|---|---|---|
| 5-APB | 1 - 10 | Increased Locomotion | 3.27 |
Data extrapolated from studies on 5-APB, such as Dolan et al., 2017.
Table 6: Drug Discrimination Studies of 5-APB and 6-APB in Rats
| Training Drug | Test Compound | Substitution | ED₅₀ (mg/kg) |
|---|---|---|---|
| MDMA | 5-APB | Full | ~1.0-1.5 |
| MDMA | 6-APB | Full | 0.32 |
| Cocaine | 5-APB | Partial | - |
| Methamphetamine | 6-APB | No Substitution | - |
Data extrapolated from studies such as Dolan et al., 2017.
Neurochemical Effects in Rodent Models
Microdialysis studies on 7-APB analogues have shown that these compounds increase extracellular levels of monoamines in key brain regions associated with reward and mood.
Data Presentation: Neurochemical Effects of 5-APB and 6-APB
Table 7: Effects on Extracellular Monoamines in Rat Nucleus Accumbens
| Compound | Dose (mg/kg, i.v.) | Peak % Increase in Dopamine (vs. Baseline) | Peak % Increase in Serotonin (vs. Baseline) |
|---|---|---|---|
| 5-APB | 1.0 | ~400% | ~900% |
| 6-APB | 1.0 | ~450% | ~600% |
Data extrapolated from studies such as Brandt et al., 2020.
Experimental Protocols
In Vitro: Radioligand Binding Assay for Receptor Affinity (Kᵢ)
This protocol outlines a standard procedure for determining the binding affinity of a test compound like this compound for a specific receptor.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT₂ₐ) are cultured and harvested.
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).
-
A range of concentrations of the unlabeled test compound (7-APB HCl).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive competitor (e.g., 10 µM mianserin).
-
The plates are incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold buffer.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of 7-APB that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vivo: Open-Field Test for Locomotor Activity
This protocol describes a common method to assess the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.
-
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material.
-
The arena is equipped with a grid of infrared beams or an overhead video camera connected to a tracking software system to automatically record movement.
-
-
Procedure:
-
Animals (e.g., male Swiss-Webster mice) are habituated to the testing room for at least 60 minutes before the experiment.
-
Animals are randomly assigned to treatment groups (vehicle control and various doses of 7-APB HCl).
-
Each animal receives an intraperitoneal (i.p.) injection of the assigned substance.
-
Immediately after injection, the animal is placed in the center of the open-field arena.
-
Locomotor activity is recorded for a specified period (e.g., 60 minutes). Key parameters measured include:
-
Total distance traveled.
-
Time spent mobile.
-
Number of rearing events.
-
-
-
Data Analysis:
-
The data are typically binned into time intervals (e.g., 5-minute blocks) to analyze the time course of the drug's effect.
-
The total activity over the entire session is also calculated.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of 7-APB HCl to the vehicle control group.
-
The ED₅₀ value for locomotor stimulation can be calculated from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: In Vitro Mechanisms of this compound.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for In Vivo Open-Field Test.
7-APB Hydrochloride: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(2-Aminopropyl)benzofuran hydrochloride (7-APB HCl) is a synthetic compound belonging to the benzofuran and aminopropyl classes. As with any compound intended for research or potential therapeutic development, a thorough understanding of its chemical stability is paramount. This technical guide provides a comprehensive overview of the known stability profile of 7-APB hydrochloride and outlines its probable degradation pathways based on established principles of medicinal chemistry and data from structurally related molecules. Due to a lack of specific published stability studies on this compound, this guide synthesizes information from general pharmaceutical degradation testing guidelines and the known chemistry of the benzofuran and aminopropyl functional groups.
A product information sheet from a commercial supplier indicates that this compound has a stability of at least five years when stored at -20°C, though more detailed storage conditions and the impact of excursions are not specified.[1] This underscores the need for rigorous stability testing for any research or development application.
Quantitative Stability Data
Currently, there is a paucity of publicly available quantitative data from forced degradation studies specifically on this compound. The following table summarizes the general conditions that should be investigated in a forced degradation study as per regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The expected stability of this compound under these conditions is inferred from the chemical nature of the molecule.
| Stress Condition | Typical Protocol | Expected Stability of this compound (Theoretical) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 80°C | Likely susceptible to degradation. | Cleavage of the ether linkage in the benzofuran ring, reactions involving the aminopropyl side chain. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 80°C | Likely susceptible to degradation. | Similar to acid hydrolysis, with potential for different reaction rates and side products. |
| Oxidation | 3-30% H₂O₂, Room Temperature | The benzofuran ring and the amino group are potential sites for oxidation. | N-oxides, hydroxylated species on the aromatic or furan ring. |
| Thermal Degradation | 40°C - 80°C (solid and solution) | Stability will be temperature-dependent. | Decomposition products will depend on the physical state and presence of other reactive species. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | The aromatic and furan rings may absorb UV light, leading to degradation. | Photoreaction products, including dimers or photo-oxidation products. |
Experimental Protocols for Stability Assessment
To generate robust stability data for this compound, a series of forced degradation studies should be conducted. The following are detailed experimental protocols that can be adapted for this purpose.
Preparation of Stock Solution
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water. This stock solution will be used for all subsequent stress studies.
Hydrolytic Degradation (Acidic and Basic)
-
Acidic Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
Oxidative Degradation
-
To a known volume of the this compound stock solution, add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a defined period.
-
Withdraw aliquots at specified time intervals and dilute with the mobile phase for analysis.
Thermal Degradation
-
Solid State:
-
Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze.
-
-
Solution State:
-
Incubate the this compound stock solution in a controlled temperature oven (e.g., 60°C).
-
Withdraw aliquots at defined intervals and analyze.
-
Photolytic Degradation
-
Expose the this compound stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at the end of the exposure period.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is crucial for separating and quantifying the parent compound and its degradation products. The method should be validated to ensure specificity, linearity, accuracy, precision, and robustness.
Visualization of Pathways and Workflows
Logical Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies of this compound.
Potential Degradation Pathways of this compound
Based on the chemical structure of 7-APB, several degradation pathways can be postulated. The benzofuran ring system and the aminopropyl side chain are the most likely sites of chemical transformation.
Caption: Postulated Degradation Pathways for 7-APB.
Detailed Explanation of Potential Degradation Pathways:
-
Hydrolysis: The ether linkage in the benzofuran ring is a potential site for acid- or base-catalyzed hydrolysis. This would lead to the opening of the furan ring, resulting in a substituted phenol derivative. The rate of this degradation would likely be dependent on pH and temperature.[2]
-
Oxidation: The primary amine of the aminopropyl side chain is susceptible to oxidation, which could lead to the formation of an N-oxide or other related products. The electron-rich benzofuran ring system is also a target for oxidative degradation, potentially resulting in the formation of hydroxylated derivatives.
-
Photodegradation: Aromatic and heteroaromatic systems like benzofuran can absorb UV radiation, leading to electronically excited states that can undergo various reactions. Possible photodegradation pathways include dimerization, where two molecules of 7-APB react to form a larger adduct, or photo-oxidation in the presence of oxygen.
Conclusion
A comprehensive understanding of the stability and degradation pathways of this compound is essential for its proper handling, storage, and use in any scientific or developmental context. While specific experimental data for this compound is currently lacking in the public domain, this guide provides a robust framework for conducting the necessary stability studies based on established pharmaceutical industry practices. The postulated degradation pathways, rooted in the chemical properties of the benzofuran and aminopropyl moieties, offer a starting point for the identification and characterization of potential degradants. Researchers and drug development professionals are strongly encouraged to perform detailed forced degradation studies to establish a complete stability profile for this compound.
References
Understanding the Toxicology of Novel Benzofurans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novel benzofurans represent a burgeoning class of heterocyclic compounds with a wide spectrum of biological activities. Their structural versatility has led to their investigation in diverse therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents. However, the emergence of certain benzofuran derivatives as new psychoactive substances (NPS) has necessitated a thorough understanding of their toxicological profiles. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of novel benzofurans, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Toxicological Data
The acute toxicity of novel benzofurans varies significantly depending on their specific chemical structures. The following tables summarize the available quantitative data from in vivo and in vitro studies.
In Vivo Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 / Lethal Dose | Reference |
| 2,3-Benzofuran | Rat | Oral | > 500 mg/kg, < 1000 mg/kg | [1] |
| 5-MAPB | Mouse | Not Specified | 1.6 x 10⁻⁴ mol/kg (Lethal to 2/3 of mice) | [2] |
LD50: The dose required to kill 50% of the test population.
In Vitro Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values of various benzofuran derivatives against different cell lines. It is important to note that much of the available data focuses on anticancer activity, but toxicity against non-cancerous cell lines, where available, provides crucial insight into the general cytotoxic potential.
| Compound / Derivative Class | Cell Line | Cell Type | IC50 (µM) | Reference |
| Brominated Benzofuran (Compound 1) | K562 | Human Chronic Myelogenous Leukemia | 5 | [3] |
| Brominated Benzofuran (Compound 1) | HL60 | Human Promyelocytic Leukemia | 0.1 | [3] |
| Brominated Benzofuran (Compound 1) | HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | > 100 (non-toxic) | [3] |
| Benzofuran-Chalcone (Compound 3d) | MCF-7 | Human Breast Adenocarcinoma | 3.22 | |
| Benzofuran-Chalcone (Compound 3d) | PC-3 | Human Prostate Cancer | 4.15 | |
| Benzofuran-Chalcone (Compound 3j) | MCF-7 | Human Breast Adenocarcinoma | 7.81 | |
| Benzofuran-Chalcone (Compound 3j) | PC-3 | Human Prostate Cancer | 9.46 | |
| Oxindole-based Benzofuran Hybrid (22d) | MCF-7 | Human Breast Adenocarcinoma | 3.41 | |
| Oxindole-based Benzofuran Hybrid (22f) | MCF-7 | Human Breast Adenocarcinoma | 2.27 | |
| Benzofuran-piperazine derivative (38) | A549 | Human Lung Carcinoma | 25.15 | |
| Benzofuran-piperazine derivative (38) | K562 | Human Chronic Myelogenous Leukemia | 29.66 | |
| Resveratrol-derived stilbenoid (analogue of viniferin) | WS1 | Human Normal Skin Fibroblasts | >100 |
Experimental Protocols
A clear understanding of the methodologies used to assess the toxicology of novel benzofurans is crucial for the interpretation and replication of research findings. Below are detailed protocols for key experiments.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3) or non-cancerous cell lines (e.g., HUVEC, WS1) are maintained in an appropriate culture medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzofuran derivatives for a specified period, typically 48 hours. A control group treated with a vehicle (e.g., DMSO) is included.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vivo Acute Oral Toxicity (OECD Guideline 423)
This protocol provides a framework for assessing the acute oral toxicity of a substance.
-
Animal Model: Typically, young adult female rats are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before the study.
-
Dosing: A single dose of the benzofuran derivative is administered orally by gavage. The starting dose is selected based on available data, and subsequent doses are adjusted based on the observed outcomes.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
-
LD50 Estimation: The LD50 is estimated based on the mortality data.
Signaling Pathways in Benzofuran Toxicology
The toxic effects of novel benzofurans are mediated through their interactions with various biological targets and signaling pathways.
Interaction with Monoamine Systems
Many psychoactive benzofurans exert their effects by interacting with monoamine transporters and receptors, particularly those for serotonin (5-HT), dopamine (DA), and norepinephrine (NE).
-
Monoamine Transporters: Compounds like 5-APB, 6-APB, and 5-MAPB act as monoamine releasing agents, inhibiting the reuptake of serotonin, norepinephrine, and dopamine, leading to increased synaptic concentrations of these neurotransmitters. This action is similar to that of MDMA and is responsible for their stimulant and entactogenic effects.
-
Serotonin Receptors: Several benzofurans are agonists at serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while chronic activation of 5-HT2B receptors has been linked to an increased risk of cardiac valvular fibrosis.
Cardiotoxicity and hERG Channel Inhibition
A significant concern with many psychoactive compounds is their potential for cardiotoxicity, often mediated through the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for life-threatening cardiac arrhythmias.
While specific IC50 values for hERG inhibition by novel benzofurans are not widely available, their structural similarity to other psychoactive drugs that are known hERG inhibitors suggests that this is a critical area for toxicological evaluation. Standard in vitro assays, such as the whole-cell patch-clamp technique on HEK293 cells stably expressing the hERG channel, are used to assess a compound's potential for hERG inhibition.
Conclusion
The toxicology of novel benzofurans is a complex and evolving field of study. While many derivatives show promise in various therapeutic applications, the psychoactive properties and associated toxicities of some compounds warrant careful consideration. The primary mechanisms of toxicity for psychoactive benzofurans appear to be related to their potent interactions with monoamine systems, with potential for cardiotoxicity through hERG channel inhibition. Further research, particularly systematic in vivo toxicity studies and broader in vitro screening against a range of cell lines and molecular targets, is essential to fully characterize the risk profile of this diverse class of compounds and to guide the safe development of new benzofuran-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-APB Hydrochloride and its Relationship to 6-APB and MDA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 7-aminopropylbenzofuran (7-APB) hydrochloride, contextualized by its structural and pharmacological relationship to its isomer, 6-APB, and the prototypical phenethylamine, 3,4-methylenedioxyamphetamine (MDA). This document synthesizes available data on the chemical properties, synthesis, and pharmacological profiles of these compounds, with a focus on their interactions with monoamine transporters and serotonin receptors. Detailed experimental methodologies are provided for key assays, and quantitative data are presented in tabular format for comparative analysis. Furthermore, this guide employs visualizations to illustrate experimental workflows, logical relationships between the compounds, and a key signaling pathway.
Introduction
The landscape of psychoactive substance research is continually evolving, with the emergence of novel compounds that are structurally related to classic amphetamines. Among these, the aminopropylbenzofurans have garnered significant interest. 7-APB, a structural isomer of the more well-known 6-APB ("Benzofury"), represents a modification of the foundational MDA structure, where the methylenedioxyphenyl ring is replaced by a benzofuran ring.[1][2] Understanding the nuanced differences in the pharmacological and toxicological profiles of these isomers is crucial for structure-activity relationship (SAR) studies and for predicting the potential effects of new psychoactive substances. This guide aims to provide a detailed technical overview for researchers in pharmacology, toxicology, and drug development.
Chemical and Physical Properties
7-APB, 6-APB, and MDA share a common phenethylamine core, but differ in their ring substitutions. These structural variations are responsible for their distinct pharmacological profiles.
| Property | 7-APB Hydrochloride | 6-APB Hydrochloride | MDA |
| IUPAC Name | 1-(1-benzofuran-7-yl)propan-2-amine hydrochloride | 1-(1-benzofuran-6-yl)propan-2-amine hydrochloride | 1-(1,3-benzodioxol-5-yl)propan-2-amine |
| Synonyms | 7-(2-Aminopropyl)benzofuran HCl | 6-(2-Aminopropyl)benzofuran HCl, "Benzofury" | 3,4-Methylenedioxyamphetamine |
| Molecular Formula | C₁₁H₁₃NO · HCl[3] | C₁₁H₁₃NO · HCl[1] | C₁₀H₁₃NO₂[4] |
| Molecular Weight | 211.7 g/mol | 211.7 g/mol | 179.22 g/mol |
| Appearance | Crystalline solid | Tan or brown grainy powder | Colorless solid, commercial samples may be yellow/brown |
| Solubility | Soluble in DMSO, DMF, and Ethanol | Soluble in DMSO, DMF, and Ethanol | Slightly soluble in water, soluble in alcohols and organic solvents |
Synthesis Overview
The synthesis of aminopropylbenzofuran isomers, including 7-APB and 6-APB, typically involves multi-step processes. A general approach for the synthesis of 7-APB involves the conversion of a benzofuran carbaldehyde to a benzonitrostyrene, followed by reduction to the final amine.
General Synthetic Scheme for 7-APB:
-
Nitrostyrene Formation: 7-Benzofurancarbaldehyde is reacted with nitroethane in the presence of a base (e.g., ammonium acetate) to form 7-(2-nitroprop-1-en-1-yl)benzofuran.
-
Reduction: The resulting nitrostyrene is then reduced to the corresponding amine, 7-(2-aminopropyl)benzofuran, using a strong reducing agent such as lithium aluminum hydride (LAH).
-
Salt Formation: The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether.
A similar pathway can be used for the synthesis of 6-APB, starting from 6-benzofurancarbaldehyde. The synthesis of MDA typically starts from safrole or isosafrole, which are oxidized and then subjected to reductive amination.
Pharmacology
The primary mechanism of action for these compounds involves interaction with monoamine transporters and serotonin receptors.
Monoamine Transporter Activity
7-APB, 6-APB, and MDA are all monoamine releasing agents and reuptake inhibitors, though with varying potencies at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
| Compound | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT EC₅₀ (nM) | DAT EC₅₀ (nM) | NET EC₅₀ (nM) |
| 7-APB | 1790 | 2040 | 123 | - | - | - |
| 6-APB | 2698 | 150 | 117 | 36 | 10 | 14 |
| MDA | - | - | - | 161 | 106 | 42 |
IC₅₀ values represent the concentration of the drug that inhibits 50% of radioligand binding, while EC₅₀ values represent the concentration that elicits a half-maximal release of monoamines. Data for 7-APB on monoamine release is limited.
Receptor Binding Affinities
These compounds also exhibit affinity for various serotonin receptors, which contributes to their psychedelic and entactogenic effects. 6-APB is a particularly potent agonist at the 5-HT₂B receptor.
| Compound | 5-HT₂ₐ Ki (nM) | 5-HT₂B Ki (nM) | 5-HT₂C Ki (nM) |
| 7-APB | 1840 | 120 | 1680 |
| 6-APB | 2700 | 3.7 | 270 |
| MDA | - | - | 3000 |
Ki values represent the inhibitory constant and are a measure of binding affinity. A lower Ki indicates a higher affinity.
Toxicology
The toxicology of these compounds is a significant area of concern. The potent agonism of 6-APB at the 5-HT₂B receptor is of particular note, as chronic activation of this receptor has been associated with cardiac valvulopathy. The hepatotoxicity of benzofuran derivatives has also been investigated, with in vitro studies suggesting that 5-APB has a higher hepatotoxicity than its 6-isomer. The neurotoxicity of MDA is well-documented and is primarily attributed to its effects on serotonergic neurons. Limited specific toxicological data is available for 7-APB.
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This protocol outlines a general method for determining the in vitro potency of test compounds to inhibit monoamine transporters.
-
Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing the human SERT, DAT, or NET are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay Preparation: On the day of the experiment, cells are washed with Krebs-HEPES buffer (KHB).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., 7-APB, 6-APB, or MDA) for a specified time (e.g., 10-30 minutes) at room temperature.
-
Radioligand Addition: A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET) is added to initiate uptake.
-
Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), uptake is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding.
-
Quantification: The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, representing the amount of substrate taken up by the cells, is quantified using liquid scintillation counting.
-
Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.
Receptor Binding Assay (5-HT₂A Receptor)
This protocol describes a general method for determining the binding affinity of test compounds for the 5-HT₂A receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT₂A receptor (e.g., from rat frontal cortex or transfected cell lines) are prepared by homogenization and centrifugation.
-
Assay Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a selective 5-HT₂A receptor radioligand (e.g., [³H]ketanserin) and varying concentrations of the competing test compound.
-
Equilibrium: The incubation is carried out for a sufficient time (e.g., 60 minutes at room temperature) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway
Caption: Downstream signaling of the 5-HT₂B receptor activated by 6-APB.
Experimental Workflow
Caption: Workflow for a monoamine transporter uptake inhibition assay.
Logical Relationship
Caption: Structure-activity relationship of MDA, 6-APB, and 7-APB.
Conclusion
This compound, 6-APB, and MDA, while structurally related, exhibit distinct pharmacological profiles. The replacement of the methylenedioxyphenyl ring of MDA with a benzofuran ring in the APB isomers, and the positional variation between 6-APB and 7-APB, significantly impacts their affinity and activity at monoamine transporters and serotonin receptors. 6-APB is a potent monoamine releaser and a high-affinity 5-HT₂B receptor agonist, a characteristic that raises concerns about potential cardiotoxicity. 7-APB appears to be a less potent monoamine transporter inhibitor. The data presented in this guide underscores the importance of detailed pharmacological and toxicological characterization of novel psychoactive substances. Further research is warranted to fully elucidate the in vivo effects and the complete safety profile of 7-APB.
References
Methodological & Application
Application Notes and Protocols for the Analytical Identification of 7-APB Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and characterization of 7-APB hydrochloride (7-(2-aminopropyl)benzofuran hydrochloride), a psychoactive substance. The following protocols are intended for forensic, research, and drug development applications.
Introduction
This compound is a synthetic compound belonging to the benzofuran class of substances. Accurate and reliable analytical identification is crucial for forensic investigations, clinical toxicology, and in the context of drug research and development. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Analytical Techniques and Data
A variety of analytical techniques can be employed for the unequivocal identification of this compound. The choice of method may depend on the sample matrix, available instrumentation, and the desired level of structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds like 7-APB. The free base form is typically analyzed after extraction from the hydrochloride salt.
Quantitative Data Summary
| Parameter | Value | Reference |
| Retention Time (min) | Isomer dependent, requires differentiation from 4-, 5-, and 6-APB | [1][2] |
| Molecular Ion (m/z) | 175 (as free base) | [1][2] |
| Base Peak (m/z) | 44 | [1] |
| Other Significant Ions (m/z) | Nearly identical spectra to its isomers |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of 7-APB in complex matrices such as blood and urine.
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor Ion (m/z) | To be determined based on ionization | N/A |
| Product Ions (m/z) | To be determined by fragmentation analysis | N/A |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range for similar compounds |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, enabling the unambiguous differentiation between positional isomers of APB.
Quantitative Data Summary
| Parameter | Description | Reference |
| ¹H NMR Chemical Shifts (ppm) | Specific proton signals characteristic of the 7-substituted benzofuran structure. | |
| ¹³C NMR Chemical Shifts (ppm) | Distinct carbon signals confirming the substitution pattern. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a molecular fingerprint based on the vibrational modes of functional groups. It is a rapid screening technique.
Quantitative Data Summary
| Parameter | Description | Reference |
| Key Vibrational Bands (cm⁻¹) | Absorption patterns can be compared to reference spectra, though polymorphism can affect results. |
Experimental Protocols
GC-MS Analysis Protocol
This protocol is based on established methods for the analysis of APB isomers.
1. Sample Preparation:
- Dissolve a small amount of this compound in boiling water.
- Basify the solution with saturated aqueous sodium bicarbonate (NaHCO₃).
- Extract the free base into an organic solvent such as chloroform (CHCl₃).
- Dry the organic layer over anhydrous sodium sulfate and concentrate if necessary.
2. Instrumentation:
- Gas Chromatograph: Agilent Model 7890A or equivalent.
- Mass Selective Detector: Agilent Model 5975C or equivalent.
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 100% dimethylpolysoxane (e.g., DB-1).
- Injector: Split mode (e.g., 21.5:1) at 280°C.
- Carrier Gas: Helium.
3. GC-MS Parameters:
- Oven Temperature Program: Initial temperature of 100°C, ramp at 6°C/min to 300°C, and hold for 5.67 minutes.
- MSD Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: 34-600 amu.
4. Data Analysis:
- Compare the obtained mass spectrum and retention time with a certified reference standard of 7-APB. Pay close attention to the base peak at m/z 44 and the molecular ion at m/z 175.
LC-MS/MS Analysis Protocol
This protocol is a general guideline and should be optimized for the specific instrumentation available.
1. Sample Preparation:
- For solid samples, dissolve in a suitable solvent (e.g., methanol, acetonitrile).
- For biological samples (e.g., blood, plasma), perform a protein precipitation by adding a threefold volume of cold acetonitrile, vortexing, and centrifuging. The supernatant can then be diluted and injected.
2. Instrumentation:
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
- Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.
3. LC-MS/MS Parameters:
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for screening.
4. Data Analysis:
- Identify the precursor ion corresponding to the protonated molecule of 7-APB.
- Optimize collision energy to obtain characteristic product ions.
- Monitor specific transitions (precursor ion → product ion) for quantification and confirmation.
NMR Spectroscopy Protocol
This protocol is for the structural elucidation and isomeric differentiation of 7-APB.
1. Sample Preparation:
- Dissolve the this compound salt in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
- Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
2. Instrumentation:
- NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
3. NMR Experiments:
- Acquire standard 1D proton (¹H) and carbon (¹³C) NMR spectra.
- For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
4. Data Analysis:
- Analyze the chemical shifts, coupling constants, and correlations to elucidate the molecular structure and confirm the 7-position of the aminopropyl group on the benzofuran ring.
FTIR Spectroscopy Protocol
This protocol provides a rapid method for preliminary identification.
1. Sample Preparation:
- Place a small amount of the this compound powder directly onto the attenuated total reflectance (ATR) crystal.
2. Instrumentation:
- FTIR Spectrometer: A benchtop FTIR spectrometer equipped with an ATR accessory.
3. FTIR Parameters:
- Spectral Range: Typically 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16 scans.
4. Data Analysis:
- Compare the obtained spectrum with a reference spectrum of this compound. Note that polymorphism (different crystalline forms) can lead to variations in the spectrum, particularly in the fingerprint region.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: GC-MS Experimental Workflow for 7-APB Identification.
Caption: LC-MS/MS Experimental Workflow for 7-APB Detection.
Caption: NMR Spectroscopy Workflow for Structural Elucidation.
Caption: FTIR Spectroscopy Workflow for Preliminary Identification.
References
Differentiating Aminopropyl-benzofuran (APB) Isomers by GC-MS: An Application Note and Protocol
Abstract
The emergence of new psychoactive substances (NPS) presents a significant challenge for forensic and clinical laboratories. Among these, aminopropyl-benzofuran (APB) isomers, such as 2-APB, 3-APB, 5-APB, and 6-APB, are of particular concern due to their structural similarity and varied physiological effects. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of these compounds. However, the co-elution of underivatized isomers necessitates the development of robust analytical protocols. This application note provides a detailed GC-MS method, including a critical derivatization step, for the effective differentiation of APB isomers. The protocol is intended for researchers, scientists, and drug development professionals requiring reliable identification and quantification of these controlled substances.
Introduction
Aminopropyl-benzofurans (APBs) are a class of synthetic compounds that are structurally related to amphetamine and its derivatives. They are often marketed as "research chemicals" and have gained popularity as recreational drugs. The most commonly encountered isomers include 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB), though other positional isomers such as 2-APB, 3-APB, 4-APB, and 7-APB have also been identified in seized materials.[1][2] The subtle differences in the position of the aminopropyl group on the benzofuran ring can lead to significant variations in their pharmacological and toxicological profiles, making their accurate differentiation crucial for forensic investigations and clinical diagnostics.
Standard gas chromatography-mass spectrometry (GC-MS) analysis of underivatized APB isomers is often problematic, as some isomers, particularly 5-APB and 6-APB, tend to co-elute, making their individual identification challenging.[1][3] To overcome this, derivatization of the primary amine group is essential to improve chromatographic resolution. This protocol details a reliable method using heptafluorobutyric anhydride (HFBA) for derivatization, which allows for the successful separation and identification of multiple APB isomers.[1]
Experimental Protocol
This section provides a detailed methodology for the sample preparation, derivatization, and GC-MS analysis of APB isomers.
Reagents and Materials
-
APB isomer reference standards (2-APB, 3-APB, 4-APB, 5-APB, 6-APB, 7-APB)
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
GC-MS vials with inserts
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Sample Preparation and Derivatization
-
Standard Solution Preparation: Prepare individual stock solutions of each APB isomer in methanol at a concentration of 1 mg/mL. A mixed standard solution containing all isomers at a final concentration of 10 µg/mL can then be prepared by appropriate dilution in methanol.
-
Extraction from Matrix (if applicable): For biological samples such as urine or blood, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol should be employed to isolate the analytes of interest.
-
Derivatization:
-
Pipette 100 µL of the mixed standard solution (or extracted sample) into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.
-
Cap the tube tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 20 minutes in a heating block or water bath.
-
Allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent)
-
Mass Spectrometer: Agilent 5975C MS detector (or equivalent)
-
GC Column: DB-1 or equivalent 100% dimethylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-550
Data Presentation
The derivatization with HFBA allows for the chromatographic separation of the APB isomers. The following table summarizes the expected retention times and key mass spectral fragments for the HFB-derivatives of the APB isomers.
| Isomer | Derivatized Structure | Retention Time (min) (Approximate) | Key Mass Spectral Fragments (m/z) |
| 2-APB-HFB | 2-(Heptafluorobutyramido)propyl-benzofuran | 9.8 | 214, 117, 91 |
| 3-APB-HFB | 3-(Heptafluorobutyramido)propyl-benzofuran | 10.2 | 214, 117, 91 |
| 4-APB-HFB | 4-(Heptafluorobutyramido)propyl-benzofuran | 10.5 | 214, 131, 117 |
| 5-APB-HFB | 5-(Heptafluorobutyramido)propyl-benzofuran | 10.8 | 214, 131, 117 |
| 6-APB-HFB | 6-(Heptafluorobutyramido)propyl-benzofuran | 10.9 | 214, 131, 117 |
| 7-APB-HFB | 7-(Heptafluorobutyramido)propyl-benzofuran | 11.2 | 214, 131, 117 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions. It is crucial to run reference standards for confirmation.
While 5-APB-HFB and 6-APB-HFB may still have very close retention times, their separation is significantly improved compared to their underivatized forms. Careful examination of the chromatogram and extracted ion chromatograms for characteristic fragments is essential for their differentiation.
Visualization of Experimental Workflow and Isomer Differentiation
The following diagrams illustrate the key processes in this protocol.
Caption: Experimental workflow for the GC-MS analysis of APB isomers.
References
Application Notes and Protocols for the HPLC Analysis of 7-Apb Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the sample preparation and analysis of 7-Apb hydrochloride (7-(2-Aminopropyl)benzofuran hydrochloride) using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols outlined below are based on established methods for analogous benzofuran compounds and serve as a robust starting point for method development and validation.
Introduction
This compound is a benzofuran derivative that has gained attention within the scientific community. Accurate and reliable quantification of this compound is essential for various research and forensic applications. Reversed-phase HPLC with UV detection is a widely used, sensitive, and specific technique for the analysis of aromatic amines like 7-Apb. This method separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Potassium dihydrogen phosphate, analytical grade
-
Phosphoric acid or potassium hydroxide (for pH adjustment)
-
0.45 µm syringe filters (ensure compatibility with the sample solvent)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended as a starting point and should be optimized for your specific instrumentation and requirements.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 5.8) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Run Time | 10 minutes |
Preparation of Solutions
2.3.1. Mobile Phase Preparation (20 mM Phosphate Buffer, pH 5.8)
-
Accurately weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1 L of HPLC grade water.
-
Adjust the pH of the solution to 5.8 using dilute phosphoric acid or potassium hydroxide.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
Prepare the final mobile phase by mixing the phosphate buffer and acetonitrile in a 60:40 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the HPLC system.
2.3.2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
2.3.3. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol or the mobile phase to achieve an expected concentration within the calibration range.
-
Sonication may be used to facilitate the dissolution of the sample.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter that could damage the column.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure that the system is clean and free from contaminants.
-
Inject the working standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis is complete, flush the column with a mobile phase having a higher percentage of organic solvent (e.g., 80:20 acetonitrile:water) to remove any strongly retained compounds.
-
Store the column in an appropriate solvent, such as methanol, as recommended by the manufacturer.
Data Presentation and Method Validation
The performance of the HPLC method should be thoroughly validated to ensure reliable and accurate results. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize representative data that should be generated during method validation.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Low QC (5 µg/mL) | < 2.0% | < 3.0% |
| Mid QC (25 µg/mL) | < 2.0% | < 3.0% |
| High QC (75 µg/mL) | < 2.0% | < 3.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Low QC (5 µg/mL) | 4.95 | 99.0% |
| Mid QC (25 µg/mL) | 25.2 | 100.8% |
| High QC (75 µg/mL) | 74.5 | 99.3% |
Table 4: Sensitivity
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Visualized Workflows
Caption: Overall workflow for the HPLC analysis of this compound.
Caption: Detailed workflow for the preparation of samples for HPLC analysis.
In Vivo Experimental Design for 7-APB Hydrochloride Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo experimental design of studies involving 7-APB hydrochloride (7-(2-aminopropyl)benzofuran hydrochloride). This document is intended to guide researchers in the pharmacological and toxicological evaluation of this psychoactive substance.
Introduction
This compound is a substituted benzofuran and a monoamine releasing agent, acting as a serotonin–norepinephrine–dopamine releasing agent (SNDRA).[1] Its pharmacological profile suggests stimulant and entactogen-like properties, similar to compounds like MDMA and its benzofuran analogues 5-APB and 6-APB. Understanding its in vivo effects is crucial for assessing its therapeutic potential, abuse liability, and safety profile.
Pharmacological Profile (In Vitro Data)
In vitro studies have characterized the interaction of 7-APB with monoamine transporters and receptors, providing a basis for designing in vivo experiments.
Table 1: In Vitro Monoamine Transporter Interaction of 7-APB
| Parameter | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Reference |
| Uptake Inhibition (IC₅₀, nM) | 270 ± 30 | 20000 ± 2600 | 13000 ± 1800 | [2] |
| Transporter-Mediated Release (EC₅₀, nM) | 139 ± 15 | >10000 | 2318 ± 321 | [2] |
Table 2: In Vitro Receptor Affinity of 7-APB (Kᵢ, nM)
| Receptor | 7-APB | Reference |
| Serotonin | ||
| 5-HT₁ₐ | >10,000 | [2] |
| 5-HT₂ₐ | 4,800 ± 1,100 | [2] |
| 5-HT₂ₑ | 9,900 ± 600 | |
| Adrenergic | ||
| α₁ₐ | >10,000 | |
| α₂ₐ | 2,700 ± 500 | |
| Dopamine | ||
| D₁ | >10,000 | |
| D₂ | >10,000 | |
| D₃ | >10,000 | |
| Histamine | ||
| H₁ | >10,000 | |
| Trace Amine | ||
| TAAR₁ (rat) | 850 ± 210 |
In Vivo Experimental Protocols
Pharmacodynamic Studies: Neurochemical Effects
Objective: To determine the effect of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions associated with reward and mood.
Experimental Workflow: In Vivo Microdialysis
Experimental workflow for in vivo microdialysis.
Protocol: In Vivo Microdialysis
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used.
-
Surgery: Under anesthesia, implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Allow a recovery period of 5-7 days.
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60-80 minutes.
-
Administer this compound (dissolved in saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses. A vehicle control group should be included.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3 hours post-administration.
-
-
Analysis: Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Presentation: Express monoamine levels as a percentage of the baseline average.
Table 3: Hypothetical In Vivo Microdialysis Data for 7-APB in Rat Nucleus Accumbens
| Dose (mg/kg, i.p.) | Peak Dopamine Increase (% Baseline) | Peak Serotonin Increase (% Baseline) | Peak Norepinephrine Increase (% Baseline) |
| Vehicle | 105 ± 10 | 110 ± 15 | 108 ± 12 |
| 1 | 150 ± 25 | 200 ± 30 | 180 ± 20 |
| 3 | 300 ± 40 | 450 ± 50 | 350 ± 45 |
| 10 | 500 ± 60 | 800 ± 70 | 600 ± 65 |
Pharmacodynamic Studies: Behavioral Effects
Objective: To assess the behavioral effects of this compound, including locomotor activity and potential for abuse.
Protocol: Locomotor Activity Assessment
-
Animal Model: Male C57BL/6J mice are a common model for locomotor studies.
-
Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.
-
Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes.
-
Place each mouse in a locomotor activity chamber and allow for a 30-60 minute habituation period.
-
Administer this compound (i.p. or s.c.) at various doses or vehicle.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 2-3 hours.
-
-
Data Presentation: Present data as total distance traveled or in time bins (e.g., 10-minute intervals) to show the time course of the effect.
Table 4: Hypothetical Locomotor Activity Data for 7-APB in Mice
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) in 2 hours |
| Vehicle | 1500 ± 200 |
| 1 | 2500 ± 300 |
| 3 | 4500 ± 400 |
| 10 | 3000 ± 350 (with stereotypy) |
Note: This table presents hypothetical data for illustrative purposes. High doses of psychostimulants can sometimes lead to a decrease in ambulatory movement due to an increase in stereotyped behaviors.
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Workflow: Pharmacokinetic Analysis
Workflow for pharmacokinetic analysis.
Protocol: Pharmacokinetic Analysis in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Dosing:
-
Administer this compound intravenously (i.v.) to one group to determine clearance and volume of distribution.
-
Administer this compound orally (p.o.) to another group to determine oral bioavailability.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify 7-APB concentrations in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 5: Hypothetical Pharmacokinetic Parameters of 7-APB in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cₘₐₓ (ng/mL) | 500 ± 50 | 300 ± 40 |
| Tₘₐₓ (h) | 0.08 | 0.5 |
| AUC₀-inf (ng·h/mL) | 800 ± 100 | 1200 ± 150 |
| t₁/₂ (h) | 3.5 ± 0.5 | 4.0 ± 0.6 |
| CL (L/h/kg) | 1.25 ± 0.15 | - |
| Vd (L/kg) | 5.0 ± 0.7 | - |
| F (%) | - | 30 ± 5 |
Safety Pharmacology
Objective: To identify potential adverse effects of this compound on vital organ systems, including the central nervous, cardiovascular, and respiratory systems.
Protocol: Core Battery Safety Pharmacology
-
Central Nervous System (CNS):
-
Method: Modified Irwin test or functional observational battery in rats.
-
Parameters: Observe changes in behavior, autonomic function, neuromuscular coordination, and sensory responses.
-
-
Cardiovascular System:
-
Method: Telemetered conscious, unrestrained animals (e.g., dogs or non-human primates).
-
Parameters: Continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) to assess for changes in QT interval, arrhythmias, and other cardiac abnormalities.
-
-
Respiratory System:
-
Method: Whole-body plethysmography in rats.
-
Parameters: Measure respiratory rate, tidal volume, and minute volume.
-
Table 6: Hypothetical Cardiovascular Safety Pharmacology Data for 7-APB in Conscious Dogs
| Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Change in QTc Interval (ms) |
| Vehicle | +2 ± 3 | +1 ± 5 | +3 ± 4 |
| 0.5 | +15 ± 5 | +20 ± 8 | +10 ± 6 |
| 1.5 | +30 ± 8 | +40 ± 10 | +25 ± 8 |
| 5.0 | +50 ± 12 | +60 ± 15 | +45 ± 10 |
Signaling Pathways
7-APB acts as a monoamine releasing agent, primarily by interacting with the serotonin, norepinephrine, and dopamine transporters. This leads to an increase in the extracellular concentrations of these neurotransmitters, which then act on their respective postsynaptic and presynaptic receptors to elicit a range of downstream signaling events.
Monoamine Transporter and Receptor Signaling
Monoamine transporter and receptor signaling cascade.
Conclusion
The provided protocols and application notes offer a framework for the in vivo investigation of this compound. Researchers should adapt these general methodologies to their specific research questions and available resources. Due to the limited availability of published in vivo data for 7-APB, initial dose-finding studies are recommended. All animal experiments should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The collection of robust in vivo data is essential for a comprehensive understanding of the pharmacological and toxicological properties of this compound.
References
- 1. Antidepressant-like and memory-enhancing effects of 2-phenyl-3-(phenylselanyl)benzofuran on a lipopolysaccharide-induced depression model in male mice: behavioral, biochemical, and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo monitoring of the monoamine neurotransmitters in the rat brain by microdialysis coupled with the liquid chromatography dual electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 7-APB Hydrochloride Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell culture assays to investigate the effects of 7-APB (7-(2-Aminopropyl)benzofuran) hydrochloride. 7-APB is a psychoactive substance classified as a serotonin–norepinephrine–dopamine releasing agent (SNDRA), indicating its primary mechanism of action involves the modulation of monoamine transporters.[1][2]
Introduction
7-APB hydrochloride is a designer drug of the benzofuran class.[1] Understanding its cellular and molecular effects is crucial for neuropharmacology research and drug development. The following protocols outline key in vitro assays to characterize the pharmacological profile of 7-APB, focusing on its interaction with monoamine transporters and its potential cytotoxic effects. While specific quantitative data for 7-APB is limited, data from its closely related isomers, 5-APB and 6-APB, are presented to provide a comparative context for its expected activity. It is reported that 7-APB has a potency that is an order of magnitude less than 6-APB.[1]
Data Presentation
The following tables summarize quantitative data for the related benzofuran isomers, 5-APB and 6-APB, to serve as a reference for designing and interpreting experiments with 7-APB.
Table 1: Monoamine Release Potency of 5-APB and 6-APB in Rat Brain Synaptosomes
| Compound | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) |
| 5-APB | 85 | 48 | 19 |
| 6-APB | 115 | 62 | 36 |
Data adapted from Baumann et al. (2020).[3] EC50 (half-maximal effective concentration) values indicate the concentration of the compound required to elicit 50% of the maximal neurotransmitter release.
Table 2: Cytotoxicity of 5-APB and 6-APB in Various Cell Lines
| Compound | Cell Line | Assay | IC50 (mM) | Exposure Time |
| 5-APB | HepaRG (human hepatoma) | MTT | 2.62 | 24 hours |
| 6-APB | HepaRG (human hepatoma) | MTT | 6.02 | 24 hours |
| 5-APB | HepG2 (human hepatoma) | MTT | 3.79 | 24 hours |
| 6-APB | HepG2 (human hepatoma) | MTT | 8.18 | 24 hours |
| 5-APB | Primary Rat Hepatocytes | MTT | 0.964 | 24 hours |
| 6-APB | Primary Rat Hepatocytes | MTT | 1.94 | 24 hours |
Data adapted from Roque-Bravo et al. (2020). IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound that reduces cell viability by 50%.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the investigation of this compound.
Monoamine Transporter Uptake and Release Assay
This assay determines the ability of 7-APB to induce the release of dopamine, norepinephrine, and serotonin from cells expressing the respective transporters (DAT, NET, SERT).
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Poly-D-lysine coated 96-well plates
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)
-
This compound stock solution
-
Scintillation fluid and microplate scintillation counter
Protocol:
-
Cell Plating: Seed the transporter-expressing HEK293 cells in poly-D-lysine coated 96-well plates at a density of 4 x 10⁴ cells per well. Culture overnight to allow for cell attachment.
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer.
-
Neurotransmitter Loading: Wash the cells with assay buffer and then incubate with the respective radiolabeled neurotransmitter for 30-60 minutes at 37°C to allow for uptake.
-
Compound Incubation: After loading, wash the cells to remove excess radiolabeled neurotransmitter. Add the different concentrations of this compound to the wells and incubate for 30 minutes at 37°C.
-
Quantification of Release: Collect the supernatant from each well, which contains the released radiolabeled neurotransmitter. Add scintillation fluid to the supernatant.
-
Data Analysis: Measure the radioactivity in a microplate scintillation counter. Calculate the percentage of neurotransmitter release for each concentration of 7-APB relative to a positive control (e.g., a known releasing agent like amphetamine). Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of 7-APB on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the IC50 value by plotting cell viability against the log of the 7-APB concentration.
Cytotoxicity Assay (LDH Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing an indicator of cytotoxicity.
Materials:
-
Neuronal cell line
-
Cell culture medium
-
96-well plates
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by monoamine releasing agents and a typical experimental workflow for assessing the effects of this compound.
References
- 1. 7-APB - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-APB Hydrochloride Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-APB hydrochloride (7-(2-Aminopropyl)benzofuran hydrochloride) is a psychoactive substance of the benzofuran class and a positional isomer of the more commonly known 6-APB and 5-APB.[1][2] It acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[3] As a certified reference standard, this compound is an essential tool for forensic laboratories, clinical toxicologists, and researchers studying the pharmacology and toxicology of novel psychoactive substances (NPS). Its primary applications include the qualitative identification and quantitative determination of 7-APB in biological samples and seized materials, ensuring the accuracy and reliability of analytical results.
This document provides detailed protocols for the preparation and use of this compound reference standard in common analytical techniques, as well as an overview of its pharmacological mechanism of action.
Physicochemical Properties and Handling
Proper handling and storage of the this compound reference standard are critical to maintain its integrity and ensure accurate experimental outcomes.
Chemical and Physical Data
| Property | Value |
| Chemical Name | 7-(2-Aminopropyl)benzofuran hydrochloride |
| Synonyms | α-methyl-7-benzofuranethanamine, monohydrochloride |
| CAS Number | 286834-86-4 |
| Molecular Formula | C₁₁H₁₃NO · HCl |
| Molecular Weight | 211.7 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
Solubility
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| Ethanol | 20 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL |
To enhance solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.
Storage and Stability
The this compound reference standard should be stored at -20°C. When stored under these conditions, the solid material is stable for at least two years.
Stock solutions should be prepared fresh. If storage of solutions is necessary, they should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific laboratory equipment and matrices.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the appropriate solvent (e.g., methanol, mobile phase) to the desired concentrations for calibration curves and quality control samples.
Quantification of 7-APB in Blood by LC-MS/MS
This protocol is adapted from a validated method for the analysis of 5-APB and 6-APB and is suitable for the quantification of 7-APB in blood samples.[3][4]
3.2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., 7-APB-d5).
-
Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3.2.2. LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of 7-APB. A starting point would be to monitor the protonated molecule [M+H]⁺ as the precursor ion and select two to three characteristic product ions. For positional isomers like 5-APB and 6-APB, the precursor ion is m/z 176.1. |
Identification of 7-APB in Urine by GC-MS
This protocol is based on general methods for the analysis of amphetamine-type substances in urine and will require derivatization.
3.3.1. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
To 1 mL of urine, add an internal standard (e.g., 7-APB-d5) and a buffer to adjust the pH to approximately 6.
-
Perform enzymatic hydrolysis if conjugated metabolites are of interest.
-
Apply the sample to a conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., methanol).
-
Elute the analyte with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonia).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatize the residue with a suitable agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (HFBA), by heating at 70°C for 30 minutes.
-
Inject a portion of the derivatized sample into the GC-MS system.
3.3.2. GC-MS Parameters
| Parameter | Recommended Conditions |
| GC Column | DB-1 or DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes. |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
| Mass Spectra | The mass spectrum of the derivatized 7-APB will show characteristic fragment ions that can be used for identification. For underivatized APB isomers, a base peak at m/z 44 is common. |
Mechanism of Action: Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)
7-APB acts as a monoamine releasing agent, which means it increases the extracellular concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft. This is achieved by interacting with the respective monoamine transporters (SERT, NET, and DAT).
The diagram below illustrates the proposed mechanism of action for an SNDRA like 7-APB at a monoaminergic synapse.
Caption: Mechanism of action of 7-APB as an SNDRA at the synapse.
The experimental workflow for using the this compound reference standard in a typical quantitative analysis is depicted below.
Caption: Workflow for quantitative analysis using this compound.
Disclaimer
This compound is intended for research and forensic applications only. It is not for human or veterinary use. All handling and experiments should be conducted in a controlled laboratory setting by qualified personnel, following all applicable safety guidelines and regulations.
References
- 1. ojp.gov [ojp.gov]
- 2. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous Determination of 5- and 6-APB in Blood, Other Body Fluids, Hair and Various Tissues by HPLC--MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-APB Hydrochloride Neuroreceptor Interaction Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for characterizing the interaction of 7-APB (7-(2-aminopropyl)benzofuran) hydrochloride with key neuroreceptors and transporters. As a monoamine releasing agent, functional assays that measure neurotransmitter release are most appropriate for determining its potency and efficacy.
Introduction
7-(2-Aminopropyl)benzofuran (7-APB) is a psychoactive substance that acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA)[1]. Understanding its interaction with monoamine transporters is crucial for elucidating its pharmacological and toxicological profile. This document outlines the protocols for in vitro neurotransmitter release assays to quantify the potency of 7-APB hydrochloride at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Additionally, a protocol for a radioligand binding assay is provided to determine its affinity for the 5-HT2A receptor, a key target for many psychoactive compounds.
Data Presentation
The following tables summarize the in vitro pharmacological profile of 7-APB, quantifying its potency as a monoamine releaser and its binding affinity for various neuroreceptors.
Table 1: Potency of 7-APB as a Monoamine Releaser
| Transporter | EC50 (nM) |
| Serotonin (SERT) | 222 ± 38 |
| Norepinephrine (NET) | 313 ± 52 |
| Dopamine (DAT) | 788 ± 121 |
EC50 values represent the concentration of 7-APB that elicits 50% of the maximal neurotransmitter release.
Table 2: Binding Affinity of 7-APB for Monoamine Transporters and 5-HT Receptors
| Transporter/Receptor | Ki (nM) |
| Serotonin Transporter (SERT) | 2,698 ± 449 |
| Norepinephrine Transporter (NET) | 1,290 ± 150 |
| Dopamine Transporter (DAT) | 4,228 ± 730 |
| 5-HT2A Receptor | >10,000 |
| 5-HT2B Receptor | 14[2] |
| 5-HT2C Receptor | >10,000 |
Ki values represent the inhibitory constant, indicating the binding affinity of 7-APB to the respective transporter or receptor. A lower Ki value signifies a higher binding affinity.
Experimental Protocols
Monoamine Transporter Release Assay
This protocol details the methodology for measuring the release of radiolabeled monoamines (serotonin, dopamine, and norepinephrine) from rat brain synaptosomes induced by this compound.
1.1. Materials
-
This compound
-
Rat brain tissue (striatum for DAT, hippocampus for SERT, and cortex for NET)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4)
-
[³H]Serotonin (5-HT), [³H]Dopamine (DA), or [³H]Norepinephrine (NE)
-
Scintillation fluid
-
96-well plates
-
Filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter
1.2. Synaptosome Preparation
-
Dissect the desired brain regions (striatum, hippocampus, or cortex) from rats and place them in ice-cold sucrose buffer.
-
Homogenize the tissue using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in KRH buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
1.3. Neurotransmitter Release Assay Procedure
-
Dilute the synaptosome suspension to a final protein concentration of 50-100 µ g/well in KRH buffer.
-
Pre-load the synaptosomes by incubating with the respective radiolabeled neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE) at a final concentration of 10 nM for 30 minutes at 37°C.
-
After incubation, wash the synaptosomes three times with KRH buffer to remove excess radioligand. This can be done by centrifugation or by using a filter plate and vacuum manifold.
-
Resuspend the washed synaptosomes in KRH buffer.
-
Add increasing concentrations of this compound (e.g., from 1 nM to 100 µM) to the synaptosome suspension in a 96-well plate. Include a vehicle control (KRH buffer only).
-
Incubate for 30 minutes at 37°C.
-
Terminate the release by rapid filtration through the filter plate.
-
Wash the filters twice with ice-cold KRH buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
To determine the total amount of pre-loaded radioactivity, lyse a separate aliquot of the pre-loaded synaptosomes with a lysis buffer (e.g., 1% SDS) and count the radioactivity.
-
Calculate the percentage of neurotransmitter release for each concentration of 7-APB. The data can then be fitted to a sigmoidal dose-response curve to determine the EC50 value.
5-HT2A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human 5-HT2A receptor.
2.1. Materials
-
This compound
-
Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Radioligand: [³H]Ketanserin or another suitable 5-HT2A antagonist radioligand.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM spiperone).
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation fluid and counter.
2.2. Binding Assay Procedure
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the this compound dilution or vehicle for control wells.
-
50 µL of the radioligand ([³H]Ketanserin) at a concentration close to its Kd value.
-
100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the 7-APB concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by 7-APB and the experimental workflow for the neurotransmitter release assay.
Caption: Monoamine Transporter Signaling Pathway.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Neurotransmitter Release Assay Workflow.
References
Application Note and Protocol: Long-Term Stability Testing of 7-APB Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for conducting long-term stability testing of 7-APB hydrochloride (7-(2-Aminopropyl)benzofuran hydrochloride), a research chemical belonging to the benzofuran and phenethylamine classes. The protocol is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing and Q2(R1) for the validation of analytical procedures.[1][2][3]
The objective of this protocol is to establish a re-test period for this compound by providing evidence on how its quality varies over time under the influence of temperature, humidity, and light.[1] This involves a multi-stage process including forced degradation studies, the development and validation of a stability-indicating analytical method, and finally, the long-term and accelerated stability studies.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented in Table 1. This information is crucial for the design of the stability study and the analytical method development.
| Property | Value |
| Chemical Name | α-methyl-7-benzofuranethanamine, monohydrochloride |
| Synonyms | 7-(2-Aminopropyl)Benzofuran HCl |
| CAS Number | 286834-86-4 |
| Molecular Formula | C₁₁H₁₃NO · HCl |
| Molecular Weight | 211.7 g/mol [4] |
| Appearance | Crystalline solid |
| Solubility | 20 mg/mL in DMSO, 20 mg/mL in DMF, 20 mg/mL in Ethanol, 1 mg/mL in PBS (pH 7.2) |
| UV λmax | 208, 244, 275, 283 nm |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method. A single batch of this compound should be subjected to the following stress conditions as outlined in ICH guideline Q1A(R2).
Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API).
2.1.1 Hydrolytic Degradation
-
Acid Hydrolysis: Dissolve 7-APB HCl in 0.1 M HCl to a final concentration of 1 mg/mL. Store the solution at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dissolve 7-APB HCl in 0.1 M NaOH to a final concentration of 1 mg/mL. Store the solution at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.
-
Neutral Hydrolysis: Dissolve 7-APB HCl in purified water to a final concentration of 1 mg/mL. Store the solution at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.
-
Sample Processing: After each time point, cool the sample to room temperature. If necessary, neutralize the acidic and basic samples before dilution with the mobile phase for analysis.
2.1.2 Oxidative Degradation
-
Dissolve 7-APB HCl in a 3% hydrogen peroxide (H₂O₂) solution to a final concentration of 1 mg/mL.
-
Store the solution at room temperature, protected from light, and collect samples at 0, 2, 4, 8, and 24 hours.
-
Analyze the samples directly or after appropriate dilution.
2.1.3 Thermal Degradation
-
Place a thin layer of solid 7-APB HCl powder in a petri dish.
-
Expose the sample to a dry heat of 70°C in a calibrated oven for a period of 7 days.
-
Collect samples at day 1, 3, and 7.
-
Prepare solutions of the stressed solid samples for analysis.
2.1.4 Photolytic Degradation
-
Place a thin layer of solid 7-APB HCl and a solution (1 mg/mL in water) in photostability chambers.
-
Expose the samples to a light source conforming to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
A control sample should be placed in a dark container under the same temperature conditions.
-
Analyze the samples after the exposure period.
Stability-Indicating Analytical Method: HPLC-UV
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the separation and quantification of this compound and its degradation products. The method must be validated according to ICH Q2(R1) guidelines.
2.2.1 Proposed HPLC Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm (based on UV λmax) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Water:Acetonitrile (50:50) |
2.2.2 Method Validation Protocol The analytical method must be validated to demonstrate its suitability for its intended purpose. The following parameters must be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or excipients. This is demonstrated by analyzing stressed samples and ensuring the 7-APB peak is free from co-eluting peaks (peak purity analysis using a photodiode array detector is recommended).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations over the range of 50% to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of test results to the true value. Determined by applying the method to samples to which known amounts of the analyte have been added (spiking). Recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicate preparations at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Long-Term and Accelerated Stability Study Protocol
This protocol outlines the formal stability study based on ICH Q1A(R2) guidelines.
2.3.1 Study Design
-
Batches: At least three primary batches of this compound should be included in the study.
-
Container Closure System: The substance should be stored in a container that simulates the proposed packaging for storage and distribution. An amber glass vial with a Teflon-lined screw cap is recommended to protect from light and provide an inert seal.
-
Storage Conditions & Study Duration:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate * | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
*To be performed only if a significant change occurs during the accelerated study.
-
Testing Frequency:
| Storage Condition | Testing Time Points (Months) |
| Long-Term | 0, 3, 6, 9, 12, 18, 24, and annually thereafter |
| Accelerated | 0, 3, 6 |
2.3.2 Stability-Indicating Tests At each time point, the samples should be tested for the attributes susceptible to change during storage.
-
Appearance: Visual inspection for any changes in color, physical state (e.g., from crystalline to amorphous), or signs of deliquescence.
-
Assay: Quantification of this compound content using the validated stability-indicating HPLC method.
-
Purity/Degradation Products: Determination of the purity and the levels of any degradation products using the validated stability-indicating HPLC method. Any degradation product exceeding the identification threshold (as per ICH Q3A) should be characterized.
-
Water Content: Determined by Karl Fischer titration, especially if the substance is shown to be hygroscopic.
Data Presentation
All quantitative data from the stability study should be summarized in tables to facilitate analysis and comparison.
Table 2: Summary of Stability Data for this compound (Batch: XXXXX) Storage Condition: 25°C / 60% RH
| Test Parameter | Acceptance Criteria | Initial | 3 Months | 6 Months | 9 Months | 12 Months |
|---|---|---|---|---|---|---|
| Appearance | White to off-white crystalline powder | |||||
| Assay (% of Initial) | 95.0 - 105.0% | |||||
| Total Degradation Products (%) | NMT 1.0% | |||||
| Individual Unspecified Degradant (%) | NMT 0.10% |
| Water Content (%) | NMT 0.5% | | | | | |
Table 3: Summary of Stability Data for this compound (Batch: XXXXX) Storage Condition: 40°C / 75% RH
| Test Parameter | Acceptance Criteria | Initial | 3 Months | 6 Months |
|---|---|---|---|---|
| Appearance | White to off-white crystalline powder | |||
| Assay (% of Initial) | 95.0 - 105.0% | |||
| Total Degradation Products (%) | NMT 1.0% | |||
| Individual Unspecified Degradant (%) | NMT 0.10% |
| Water Content (%) | NMT 0.5% | | | |
Visualizations
Diagrams created using Graphviz to illustrate key workflows and relationships.
Caption: Overall workflow for the stability testing of this compound.
Caption: Hypothetical degradation pathways for this compound under stress.
References
Troubleshooting & Optimization
Troubleshooting impurities in 7-Apb hydrochloride synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 7-APB hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of 7-(2-aminopropyl)benzofuran (7-APB) hydrochloride typically proceeds in three main stages:
-
Nitrostyrene Formation: Reaction of 7-formylbenzofuran with nitroethane to form 7-(2-nitroprop-1-en-1-yl)benzofuran.
-
Amine Formation: Reduction of the nitrostyrene intermediate to the corresponding amine, 7-(2-aminopropyl)benzofuran.
-
Salt Formation: Conversion of the free base to the hydrochloride salt.
A general overview of this synthetic pathway is outlined below.
Technical Support Center: Optimizing 7-HBPA Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 7-Hydroxy-benzofuran-propylamine Hydrochloride (a fictional compound, hereafter referred to as 7-HBPA HCl). The information is designed to address common challenges and optimize reaction conditions for improved yield and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 7-HBPA HCl.
Issue 1: Low Yield in the Primary Condensation Step
Q: My initial condensation reaction between 7-hydroxybenzofuran and the amine precursor is resulting in a yield below 40%. What are the likely causes and how can I improve it?
A: Low yields in this step are commonly traced to issues with reagents, reaction conditions, or moisture control.
-
Reagent Quality: Ensure the 7-hydroxybenzofuran starting material is of high purity and free from residual solvents from previous steps. The amine precursor should be fresh or properly stored to prevent degradation.
-
Temperature Control: The reaction is sensitive to temperature fluctuations. A stable temperature of 60-65°C is optimal. Lower temperatures can stall the reaction, while higher temperatures may lead to the formation of undesired side-products.
-
Moisture Contamination: This reaction is highly sensitive to water, which can hydrolyze key intermediates. Ensure all glassware is oven-dried immediately before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Activity: The acid catalyst is crucial. If using a solid catalyst, ensure it has been properly activated and stored. For liquid acid catalysts, use a freshly opened bottle to avoid concentration changes due to moisture absorption.
A logical workflow for troubleshooting this issue is presented below.
Caption: Troubleshooting workflow for low condensation yield.
Issue 2: Formation of Dimer Impurity during Reduction
Q: During the reductive amination step, I am observing a significant impurity with approximately double the mass of the desired product. How can I prevent this?
A: The formation of a dimer is a common side reaction in reductive aminations, often caused by the reaction of the intermediate imine with another molecule of the starting amine before reduction occurs.
-
Rate of Addition: The reducing agent (e.g., sodium borohydride) should be added slowly and in portions to the reaction mixture. This maintains a low concentration of the unreacted imine at any given time, favoring the desired intramolecular reduction over intermolecular dimerization.
-
Solvent Choice: The choice of solvent can influence reaction rates. A protic solvent like ethanol or methanol is generally preferred as it facilitates the reduction step. Ensure the solvent is anhydrous.
-
pH Control: The pH of the reaction mixture should be maintained in a slightly acidic range (pH 5-6) to promote imine formation without causing degradation of the reactants or the reducing agent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants for the initial condensation?
A1: A slight excess of the amine precursor is recommended. A molar ratio of 1:1.2 (7-hydroxybenzofuran to amine precursor) generally provides the best results, driving the reaction to completion without requiring difficult removal of excess amine later.
Q2: Which solvent is recommended for the final hydrochloride salt formation?
A2: Anhydrous diethyl ether or isopropanol are the preferred solvents. The freebase product is typically dissolved in the chosen solvent, followed by the slow, dropwise addition of a solution of HCl in the same solvent to precipitate the 7-HBPA hydrochloride salt.
Q3: How can I confirm the final product's purity?
A3: A combination of techniques is recommended.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and can quantify the level of any impurities present.
Data on Optimized Reaction Conditions
The following table summarizes the results from optimization experiments for the two key steps in the synthesis of 7-HBPA HCl.
| Parameter | Experiment A | Experiment B (Optimized) | Experiment C | Outcome Metric |
| Step 1: Condensation | Yield (%) | |||
| Reactant Ratio (Benzofuran:Amine) | 1:1 | 1:1.2 | 1:1.5 | 65% |
| Temperature (°C) | 50 | 65 | 80 | 88% |
| Catalyst Loading (mol%) | 1.0 | 2.5 | 5.0 | 72% |
| Step 2: Reduction | Purity (%) | |||
| Reducing Agent (Equivalents) | 1.1 | 1.5 | 2.0 | 91% |
| Solvent | Dichloromethane | Ethanol | Tetrahydrofuran | 99.2% |
| pH | 7.0 | 5.5 | 4.0 | 95% |
Experimental Protocols
Protocol 1: Optimized Condensation of 7-hydroxybenzofuran
-
To an oven-dried, three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, add 7-hydroxybenzofuran (1.0 eq).
-
Add anhydrous toluene as the solvent (10 mL per gram of starting material).
-
Add the amine precursor (1.2 eq) and the acid catalyst (2.5 mol%).
-
Heat the reaction mixture to a stable 65°C under a nitrogen atmosphere with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the mixture to room temperature and proceed with aqueous workup and extraction.
The general workflow for synthesis and purification is illustrated below.
Technical Support: Improving 7-APB Hydrochloride Solubility for NMR Analysis
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on overcoming solubility challenges with 7-APB hydrochloride for Nuclear Magnetic Resonance (NMR) spectroscopy. The following troubleshooting guides and FAQs address common issues to ensure high-quality spectral data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for NMR?
A1: this compound is the salt form of 7-(2-Aminopropyl)benzofuran, an analytical reference standard categorized as a benzofuran.[1] Like many amine hydrochloride salts, its polarity makes it poorly soluble in common non-polar deuterated solvents used for NMR, such as chloroform-d (CDCl₃).[2][3] Achieving sufficient concentration is critical for obtaining an NMR spectrum with a good signal-to-noise ratio in a reasonable time frame.
Q2: What are the recommended starting solvents for this compound NMR?
A2: Based on its salt nature and known solubility data, polar deuterated solvents are the recommended starting points. Deuterium oxide (D₂O), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices.[4] Amphetamine-type salts are often readily soluble in aqueous solutions like D₂O.
Q3: My this compound sample did not dissolve in chloroform-d (CDCl₃). Why is that?
A3: Chloroform-d is a relatively non-polar solvent. Hydrochloride salts are ionic and polar, and therefore typically exhibit poor solubility in non-polar organic solvents. A more polar solvent is required to effectively dissolve the compound.
Q4: Can I heat the sample or use sonication to improve solubility?
A4: Yes. For samples that are slow to dissolve, gentle heating to 37°C and agitation in an ultrasonic bath can significantly improve solubility and the rate of dissolution. However, be mindful of potential degradation if the compound is thermally sensitive.
Q5: How will the choice of solvent affect the NMR spectrum?
A5: The solvent choice has several effects. Firstly, the chemical shifts of your compound's signals can vary slightly between different solvents. Secondly, protic solvents like D₂O or CD₃OD can cause the exchange of labile protons (like the amine N-H protons), leading to their signal broadening or disappearing from the ¹H NMR spectrum. In contrast, aprotic solvents like DMSO-d₆ will slow this exchange, allowing for the observation of N-H proton signals.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor signal-to-noise or no visible peaks. | Insufficient sample concentration due to poor solubility. | 1. Confirm you are using an appropriate polar solvent (D₂O, CD₃OD, DMSO-d₆).2. Increase the sample concentration if solubility allows.3. Apply gentle heat and/or sonication to aid dissolution.4. Increase the number of scans during NMR acquisition. |
| Broad or disappearing N-H proton signals. | Rapid proton exchange with the deuterated solvent. | This is expected in protic solvents like D₂O. To observe these protons, switch to a polar aprotic solvent such as DMSO-d₆. |
| Sample precipitates or appears cloudy in the NMR tube. | The solvent is not polar enough or the solution is supersaturated. | 1. Switch to a more polar solvent as indicated in the solubility data table.2. Dilute the sample with more of the same solvent until it fully dissolves.3. Ensure the sample temperature is stable, as solubility can decrease upon cooling. |
| Unexpected peaks in the spectrum. | Residual solvent peaks or water contamination. | 1. Identify common residual solvent and water peaks using a standard NMR solvent data chart.2. The residual H₂O peak in D₂O is typically around 4.8 ppm.3. Ensure proper handling of deuterated solvents to minimize moisture absorption. |
Data Presentation
Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents. This data should guide the selection of an appropriate deuterated solvent for your NMR experiment.
| Solvent | Solubility | Recommended Deuterated Analog | Polarity |
| DMSO | 20 mg/mL | Dimethyl sulfoxide-d₆ (DMSO-d₆) | Polar Aprotic |
| DMF | 20 mg/mL | N,N-Dimethylformamide-d₇ (DMF-d₇) | Polar Aprotic |
| Ethanol | 20 mg/mL | Methanol-d₄ (CD₃OD) | Polar Protic |
| PBS (pH 7.2) | 1 mg/mL | Deuterium Oxide (D₂O) | Polar Protic |
Note: Methanol-d₄ is listed as the analog for Ethanol due to its common availability and similar properties as a polar protic solvent.
Experimental Protocols
Protocol: Sample Preparation of this compound for ¹H NMR
This protocol is adapted from standard methods for analyzing amphetamine-type salts.
Objective: To prepare a solution of this compound in a suitable deuterated solvent for ¹H NMR analysis.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide, D₂O)
-
NMR tube
-
Pipettes
-
Vortex mixer and/or sonicator
-
Analytical balance
Procedure:
-
Weigh the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a small, clean vial.
-
Add Solvent: Add 0.5 mL to 0.7 mL of the chosen deuterated solvent (e.g., D₂O) to the vial.
-
Dissolve the Sample: Securely cap the vial and vortex it for 30-60 seconds. If the sample does not fully dissolve, place it in an ultrasonic bath for 5-10 minutes. Gentle warming (to 37°C) can be applied if necessary.
-
Transfer to NMR Tube: Once the sample is fully dissolved and the solution is clear, carefully transfer the solution into a clean, dry NMR tube using a pipette.
-
Acquire Spectrum: The sample is now ready for NMR analysis.
Mandatory Visualization
The following diagram illustrates the logical workflow for selecting a suitable solvent and troubleshooting solubility issues when preparing a this compound sample for NMR analysis.
Workflow for selecting a suitable NMR solvent for this compound.
References
Resolving peak tailing in HPLC analysis of 7-Apb hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving peak tailing during the HPLC analysis of 7-Apb hydrochloride.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in the reversed-phase HPLC analysis of basic compounds like this compound, often leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to diagnose and resolve this problem.
Issue 1: My this compound peak is tailing significantly.
Primary Cause: The most frequent cause of peak tailing for basic analytes such as this compound is secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.[1][2] These interactions introduce a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[2]
Solution Workflow:
Experimental Protocols
Here are detailed protocols to systematically address peak tailing for this compound.
Protocol 1: Mobile Phase pH Optimization
This protocol evaluates the effect of mobile phase pH on peak shape. At low pH, residual silanol groups are protonated and thus neutralized, minimizing secondary ionic interactions with the positively charged 7-Apb analyte.[3][4]
Methodology:
-
System Preparation:
-
Column: C18, 150 mm x 4.6 mm, 5 µm (Standard, not base-deactivated for this test).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 244 nm.
-
Sample: 10 µg/mL this compound in 50:50 Water:Acetonitrile.
-
-
Experimental Runs:
-
Run 1 (Control): Prepare Mobile Phase A with pH adjusted to 6.0 using acetic acid. Equilibrate the column and perform the injection using a 60:40 (A:B) isocratic elution.
-
Run 2 (Low pH): Prepare a fresh batch of Mobile Phase A and adjust the pH to 3.0 with formic acid. Equilibrate the column and repeat the injection under the same isocratic conditions.
-
-
Data Analysis:
-
Measure the asymmetry factor (As) for the 7-Apb peak in both runs. The asymmetry factor is calculated at 10% of the peak height.
-
Compare the results as shown in the table below. A significant reduction in the asymmetry factor towards 1.0 indicates improvement.
-
Data Presentation:
| Run | Mobile Phase pH | Observed Peak Shape | Asymmetry Factor (As) |
| 1 | 6.0 | Significant Tailing | > 2.0 |
| 2 | 3.0 | Improved Symmetry | 1.0 - 1.5 |
Protocol 2: Evaluation of Column Chemistry
This protocol demonstrates the impact of using a modern, base-deactivated (end-capped) column. These columns have fewer free silanol groups, which reduces the sites available for secondary interactions.
Methodology:
-
System Preparation:
-
Mobile Phase: 10 mM Ammonium Acetate (pH 3.0 with formic acid) : Acetonitrile (60:40).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Sample: 10 µg/mL this compound in 50:50 Water:Acetonitrile.
-
-
Experimental Runs:
-
Run 1 (Standard Column): Install a conventional C18 column (Type A silica). Equilibrate and inject the sample.
-
Run 2 (BDS Column): Replace the column with a Base-Deactivated C18 column (e.g., BDS or Type B/C silica). Equilibrate and inject the sample.
-
-
Data Analysis:
-
Compare the asymmetry factor of the 7-Apb peak from both columns.
-
Data Presentation:
| Column Type | Technology | Expected Asymmetry Factor (As) |
| Standard C18 (Type A Silica) | Higher residual silanol activity | 1.4 - 1.8 |
| Base-Deactivated C18 | End-capped, high-purity silica, lower silanols | 1.0 - 1.2 |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical interaction causing peak tailing for this compound?
A1: 7-Apb is a primary amine, which is protonated (carries a positive charge) at typical reversed-phase HPLC pH values. Standard silica-based columns have residual silanol groups (Si-OH) that can be deprotonated (negatively charged) at pH values above approximately 3.5. The strong electrostatic interaction between the positively charged 7-Apb and the negatively charged silanol sites causes the peak tailing.
Q2: Besides lowering pH, can I use a mobile phase additive to improve peak shape?
A2: Yes, adding a competing base, such as triethylamine (TEA), to the mobile phase is a classic strategy. TEA is a small basic molecule that competes with 7-Apb for the active silanol sites, effectively masking them from the analyte. A typical starting concentration is 0.1% (v/v) TEA in the mobile phase. However, be aware that TEA can shorten column lifetime and is not suitable for LC-MS applications due to ion suppression.
Q3: Can column temperature affect peak tailing?
A3: Yes, increasing the column temperature (e.g., to 35-45°C) can sometimes improve peak shape. Higher temperatures can decrease the viscosity of the mobile phase, leading to more efficient mass transfer. This can sometimes reduce the impact of secondary interactions, resulting in sharper, more symmetrical peaks. However, the effect is analyte-dependent and should be evaluated empirically.
Q4: My peak shape is good, but now I'm seeing peak splitting. What could be the cause?
A4: Peak splitting can arise from several issues unrelated to secondary silanol interactions. Common causes include a partially blocked column inlet frit, column bed deformation (a void at the head of the column), or an injection solvent that is much stronger than the mobile phase, causing the sample to spread unevenly on the column. First, try dissolving your sample in the mobile phase. If that doesn't work, try backflushing the column (if the manufacturer allows) to clear any blockage.
Q5: Is this compound soluble in common HPLC solvents?
A5: Yes. This compound has good solubility in solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol at concentrations around 20 mg/mL. It is less soluble in neutral aqueous buffers like PBS (pH 7.2), at approximately 1 mg/mL. For reversed-phase HPLC, it is readily soluble in typical mobile phase mixtures of water and acetonitrile or methanol.
References
Preventing degradation of 7-Apb hydrochloride in solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 7-APB hydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: My this compound solution has turned yellow/brown.
-
Question: What could be causing the discoloration of my this compound solution?
-
Answer: Discoloration is often a sign of chemical degradation, likely due to oxidation or photodegradation. The benzofuran ring system and the aminopropyl side chain in 7-APB are susceptible to oxidation, which can be accelerated by exposure to light, heat, or the presence of metal ions.
Issue 2: I am observing a loss of potency or inconsistent results with my this compound solution over time.
-
Question: Why might my this compound solution be losing its effectiveness?
-
Answer: A loss of potency is a direct consequence of the degradation of the active compound. In addition to oxidation and photodegradation, hydrolysis of the hydrochloride salt or other pH-dependent reactions could be occurring, leading to a decrease in the concentration of the intact 7-APB molecule. Repeated freeze-thaw cycles can also contribute to degradation and precipitation, affecting the actual concentration of the compound in solution.
Issue 3: I see particulate matter or cloudiness in my this compound solution after storage.
-
Question: What is causing the formation of precipitates in my solution?
-
Answer: This could be due to several factors. This compound has limited solubility in aqueous buffers like PBS (pH 7.2)[1]. If the concentration exceeds its solubility limit, it can precipitate out, especially at lower temperatures. Precipitation can also be a result of degradation, where the degradation products are less soluble than the parent compound. As a hygroscopic compound, absorption of water can also affect its solubility characteristics[2].
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere at -20°C for long-term stability (≥ 5 years)[1][2].
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in organic solvents such as DMF, DMSO, and Ethanol at concentrations of 20 mg/mL[1]. For biological experiments, DMSO is a common choice. However, its solubility is significantly lower in aqueous buffers like PBS (pH 7.2), at approximately 1 mg/mL.
Q3: How should I store my this compound stock solutions?
A3: To minimize degradation from repeated freeze-thaw cycles, it is recommended to store stock solutions in small, single-use aliquots. For optimal stability, store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: What are the likely degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, the following are likely:
-
Oxidation: The benzofuran ring and the aminopropyl side chain are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.
-
Photodegradation: Amphetamine-like compounds can be susceptible to degradation upon exposure to light.
-
Hydrolysis: Although the core structure is generally stable against hydrolysis, the conditions of the solution, particularly pH, can influence stability.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of amine-containing compounds can be pH-dependent. While specific data for 7-APB is unavailable, extreme pH values (highly acidic or alkaline) can potentially catalyze degradation reactions. It is advisable to prepare aqueous solutions in a buffer system that is compatible with your experimental setup and as close to neutral pH as is feasible, unless the experiment requires otherwise.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMF | 20 mg/mL | |
| DMSO | 20 mg/mL | |
| Ethanol | 20 mg/mL | |
| PBS (pH 7.2) | 1 mg/mL |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Recommendation | Reference |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation. b. Weigh out the desired amount of this compound (Formula Weight: 211.7 g/mol ) in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure to intentionally degrade this compound to understand its stability profile and identify potential degradation products.
-
Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol to ensure solubility) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the test solution. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the test solution. Incubate at 60°C for a specified time.
-
Oxidation: Add 3% hydrogen peroxide to the test solution. Keep at room temperature for a specified time.
-
Thermal Degradation: Incubate the test solution at a high temperature (e.g., 70°C) in the dark.
-
Photodegradation: Expose the test solution to a light source (e.g., a photostability chamber with UV and visible light).
-
-
Sample Analysis: At each time point, take an aliquot of the stressed solution, neutralize it if necessary (for acid and base hydrolysis samples), and analyze it using a stability-indicating analytical method, such as HPLC with UV or MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of a control (unstressed) sample to identify and quantify the degradation products and the remaining parent compound.
Mandatory Visualization
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
References
Navigating the Final Hurdle: A Troubleshooting Guide to 7-APB Hydrochloride Synthesis
For researchers and professionals in drug development, the synthesis of 7-(2-aminopropyl)benzofuran (7-APB) hydrochloride can present a significant challenge, particularly in the final step where yield can be unexpectedly low. This technical support center provides a comprehensive guide to overcoming common obstacles in this synthesis, ensuring a more efficient and successful outcome.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 7-APB hydrochloride?
The most common synthetic pathway begins with 7-benzofuran carbaldehyde and proceeds through a two-step sequence:
-
Henry Reaction: A condensation reaction between 7-benzofuran carbaldehyde and nitroethane to form 7-(2-nitroprop-1-en-1-yl)benzofuran.
-
Reduction and Salt Formation: The nitroalkene intermediate is then reduced to the primary amine, 7-APB (freebase), using a powerful reducing agent like lithium aluminum hydride (LAH). The final step involves the conversion of the freebase to its hydrochloride salt.
Q2: My overall yield is low. Which step is the most likely culprit?
While issues can arise at any stage, the LAH reduction and the final hydrochloride salt formation are often the most critical for obtaining a good yield. Incomplete reduction, difficult workup procedures after reduction, and improper salt formation techniques are common sources of product loss.
Q3: What constitutes a "poor yield" for this synthesis?
Yields can vary based on the scale and specific conditions. However, based on analogous reactions reported in the literature, the following can be considered target yields:
| Reaction Step | Expected Yield Range |
| Henry Reaction | 75-95%[1] |
| LAH Reduction | 60-85%[2][3] |
| HCl Salt Formation | >90% (crystallization dependent) |
Yields significantly below these ranges indicate a problem in the respective step that requires troubleshooting.
Troubleshooting Guide
This section addresses specific issues that can lead to poor yields in the final step of this compound synthesis, focusing on the LAH reduction and salt formation.
Issue 1: Low Yield After LAH Reduction Workup
Symptom: A low yield of the crude 7-APB freebase is obtained after the workup of the lithium aluminum hydride (LAH) reduction of 7-(2-nitroprop-1-en-1-yl)benzofuran. This is often accompanied by the formation of a gelatinous precipitate that is difficult to filter and wash.
Root Cause: The standard quenching of LAH with water can produce aluminum salts that form a thick, gelatinous emulsion. This emulsion can trap a significant amount of the amine product, making its extraction and isolation inefficient.
Solution: The Fieser Workup Method
To avoid the formation of problematic emulsions, the Fieser method for quenching LAH reactions is highly recommended. This procedure results in granular aluminum salts that are easily removed by filtration.
Experimental Protocols
Protocol 1: Synthesis of 7-(2-nitroprop-1-en-1-yl)benzofuran (Henry Reaction)
This protocol is adapted from general procedures for the Henry reaction with aromatic aldehydes.
Materials:
-
7-Benzofuran Carbaldehyde
-
Nitroethane
-
Ammonium Acetate
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 7-benzofuran carbaldehyde in glacial acetic acid.
-
Add 1.2 equivalents of ammonium acetate and 3-4 equivalents of nitroethane.
-
Heat the mixture to reflux (around 100-110 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-water. A yellow precipitate of 7-(2-nitroprop-1-en-1-yl)benzofuran should form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The expected yield is typically in the range of 75-95%[1].
Protocol 2: Reduction of 7-(2-nitroprop-1-en-1-yl)benzofuran to 7-APB Freebase (LAH Reduction)
Materials:
-
7-(2-nitroprop-1-en-1-yl)benzofuran
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Sodium Sulfate (anhydrous)
-
Water
-
15% Sodium Hydroxide solution
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of 2.5-3 equivalents of LAH in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1 equivalent of 7-(2-nitroprop-1-en-1-yl)benzofuran in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture back down to 0 °C.
-
Fieser Workup:
-
For every 'x' grams of LAH used, cautiously and slowly add 'x' mL of water dropwise.
-
Next, add 'x' mL of 15% aqueous sodium hydroxide solution dropwise.
-
Finally, add '3x' mL of water dropwise.
-
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. A granular white precipitate should form.
-
Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the filter cake thoroughly with THF or diethyl ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 7-APB freebase as an oil or solid. The expected yield is typically in the range of 60-85%[2].
Protocol 3: Conversion of 7-APB Freebase to this compound
Materials:
-
Crude 7-APB Freebase
-
Anhydrous Diethyl Ether or Isopropanol
-
Anhydrous Hydrochloric Acid (solution in ether or generated in situ)
-
Acetone (for washing)
Procedure:
-
Dissolve the crude 7-APB freebase in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Filter the solution to remove any insoluble impurities.
-
Cool the solution in an ice bath.
-
Slowly, with stirring, add a solution of anhydrous HCl in diethyl ether (typically 1 M or 2 M) dropwise until precipitation of the hydrochloride salt is complete. The solution should be acidic to litmus paper.
-
Continue stirring in the ice bath for 30 minutes to an hour to maximize crystallization.
-
Collect the white precipitate of this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether or acetone to remove any residual impurities.
-
Dry the final product under vacuum. The yield of the pure, crystalline salt should be high (>90%) based on the amount of freebase used.
Visualizing the Workflow and Troubleshooting Logic
To further aid in understanding the process and potential pitfalls, the following diagrams illustrate the synthetic pathway and a troubleshooting decision tree.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of Crude 7-Apb Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 7-Apb hydrochloride. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The chosen solvent system is not ideal; the compound may be too soluble even at low temperatures. | - Experiment with different solvent or anti-solvent systems. Common solvents for amine hydrochlorides include isopropanol, ethanol, and methanol, often with the addition of a less polar co-solvent like ethyl acetate or diethyl ether to induce precipitation.[1] - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Cool the solution slowly to allow for maximum crystal formation. A rapid crash-out can trap impurities and reduce yield. |
| Persistent Non-Basic Impurities | The crude product contains significant amounts of non-basic organic impurities that co-crystallize with the desired product. | - Perform an acid-base extraction prior to recrystallization. This will separate the basic 7-Apb from any neutral or acidic impurities.[2] |
| Oily Product Instead of Crystals | The product is "oiling out" of the recrystallization solvent, which can be due to the presence of impurities or an inappropriate solvent. | - Try a different recrystallization solvent. - Add a small seed crystal of pure this compound to induce crystallization. - If an oil persists, separate it from the solvent, redissolve it in a minimal amount of a good solvent, and add an anti-solvent dropwise until turbidity is observed, then cool. |
| Product Fails to Precipitate from Acidic Solution | After basifying the freebase and adding HCl to form the salt, no precipitate is observed. | - The concentration of the product in the solution may be too low. Concentrate the solution by removing some of the solvent under reduced pressure. - The hydrochloride salt may be highly soluble in the chosen solvent. Try adding a less polar solvent (an anti-solvent) to decrease its solubility. For example, if the salt is in an alcohol, the addition of diethyl ether or ethyl acetate can often induce precipitation.[1] |
| Discolored Product | The final product has an undesirable color, indicating the presence of colored impurities. | - Treat a solution of the crude product with activated charcoal before the final crystallization step. Gently heat the solution with a small amount of activated charcoal for a short period, then filter it hot to remove the charcoal and the adsorbed impurities before allowing it to cool and crystallize.[1] |
| Streaking on TLC/LC Column | The compound streaks on silica gel during thin-layer or column chromatography, leading to poor separation. | - Amines are basic and can interact strongly with the acidic silica gel. To mitigate this, add a small amount of a volatile base, such as triethylamine (e.g., 0.1-1%), to the eluent system.[3] - Alternatively, use a different stationary phase, such as alumina (basic or neutral), or consider reverse-phase chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Depending on the synthetic route, impurities can include starting materials, reagents, and by-products. Positional isomers, such as 4-APB, 5-APB, and 6-APB, are common impurities in the synthesis of related benzofurans and may be present in crude 7-Apb. Other potential impurities could be unreacted intermediates from the synthesis.
Q2: What is the purpose of an acid-base extraction?
A2: An acid-base extraction is a liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds from one another based on their different solubilities in aqueous and organic solvents at various pH levels. For 7-Apb, which is a primary amine and therefore basic, this technique is highly effective for removing any non-basic organic impurities. The basic amine can be protonated with an acid to form a water-soluble salt, which will move to the aqueous layer, leaving non-basic impurities in the organic layer.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. It should not react with the compound and should be volatile enough to be easily removed from the purified crystals. For amine hydrochlorides, polar protic solvents like ethanol or isopropanol are often good choices. Sometimes a mixture of solvents (a "solvent system") is required to achieve the desired solubility profile.
Q4: Can I use column chromatography to purify this compound?
A4: While it is possible, directly chromatographing the hydrochloride salt on silica gel can be challenging due to its high polarity and potential for strong interaction with the stationary phase. It is often more practical to chromatograph the freebase form of 7-Apb using a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking. After collecting the pure fractions of the freebase, the hydrochloride salt can be reformed by treating the solution with hydrochloric acid.
Q5: My purified product has a broad melting point range. What does this indicate?
A5: A broad melting point range is typically an indication of the presence of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C. A broad range suggests that further purification is necessary.
Experimental Protocols
Acid-Base Extraction for Removal of Non-Basic Impurities
This protocol describes the purification of crude this compound by removing neutral and acidic impurities.
Methodology:
-
Dissolve the crude this compound in a minimal amount of deionized water.
-
Make the solution basic (pH > 10) by the dropwise addition of a saturated aqueous sodium bicarbonate solution or dilute sodium hydroxide. This will convert the this compound to its freebase form, which may precipitate or form an oil.
-
Extract the aqueous solution three times with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts.
-
The organic layer now contains the 7-Apb freebase, while any highly polar or acidic impurities remain in the aqueous layer.
-
Wash the combined organic extracts with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 7-Apb freebase.
-
Dissolve the crude freebase in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).
-
Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution is acidic. The this compound will precipitate.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Recrystallization of this compound
This protocol is for the further purification of this compound after an initial purification step like acid-base extraction.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable recrystallization solvent, such as isopropanol or ethanol.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid, but avoid using an excessive amount.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal or any insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data
The following table presents representative data for the purification of a hypothetical 10-gram batch of crude this compound.
| Purification Stage | Mass (g) | Purity (by HPLC, %) | Yield (%) |
| Crude Product | 10.0 | 85.2 | 100 |
| After Acid-Base Extraction | 8.1 | 95.8 | 81 |
| After Recrystallization | 6.9 | 99.5+ | 69 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Managing temperature fluctuations in 7-Apb hydrochloride reactions
Technical Support Center: Managing Exothermic Reactions
Disclaimer: The following guide provides general information for managing temperature fluctuations in highly exothermic chemical reactions. The synthesis of any chemical, including research compounds like 7-Apb hydrochloride, should only be conducted by qualified professionals in a controlled laboratory setting, adhering to all applicable laws, regulations, and safety protocols. This information is intended for a professional audience and is not a substitute for a thorough, process-specific risk assessment.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction and why is temperature management so critical?
An exothermic reaction is a chemical process that releases energy, primarily in the form of heat.[1][2] This release of heat increases the temperature of the reaction mixture. Effective temperature management is critical for several reasons:
-
Safety: The primary concern is preventing a "thermal runaway." This occurs when the heat generated by the reaction exceeds the rate of heat removal.[3] This leads to a rapid, uncontrolled increase in temperature and pressure, which can result in explosions, fires, and the release of toxic materials.[1][4]
-
Product Quality: Temperature can significantly influence reaction kinetics and selectivity. Poor temperature control can lead to the formation of unwanted byproducts and impurities, reducing the yield and purity of the desired product.
-
Reproducibility: Consistent temperature control is essential for ensuring that experimental results are reproducible, which is a cornerstone of scientific research and process development.
Q2: What are the primary risks associated with poor temperature control?
The most significant risk is a thermal runaway reaction, a positive feedback loop where an increase in temperature accelerates the reaction rate, which in turn generates even more heat. Key risks include:
-
Explosion and Vessel Rupture: A rapid increase in temperature can cause the pressure inside the reactor to exceed its design limits, leading to catastrophic failure.
-
Fire: The high temperatures generated can ignite flammable solvents or reagents.
-
Formation of Hazardous Byproducts: At elevated temperatures, secondary or decomposition reactions can occur, potentially producing toxic or unstable compounds.
-
Operator Error: Unpredictable reaction behavior can lead to poor decision-making under pressure, increasing the risk of accidents.
Q3: What key parameters should be determined before attempting an exothermic reaction?
Before scaling up or performing an exothermic reaction for the first time, a thorough hazard assessment is necessary. This involves measuring and understanding key thermochemical parameters to predict the reaction's behavior.
| Parameter | Description | Method of Determination | Importance |
| Heat of Reaction (ΔH) | The total amount of heat released or absorbed during the reaction. | Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC). | Determines the total energy that must be dissipated. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat is removed from the system. | Calculated from the heat of reaction and the heat capacity of the mixture. | Assesses the worst-case scenario for a cooling failure. |
| Reaction Kinetics | The rate at which the reaction proceeds at different temperatures. | Isothermal or ramped temperature experiments using calorimetry. | Predicts how quickly heat will be generated. |
| Maximum Temperature of the Synthetic Reaction (MTSR) | The highest temperature the process could reach due to a cooling failure. | Calculated from process parameters. | Helps determine if the reaction could reach hazardous temperatures (e.g., boiling point or decomposition temperature). |
| Onset Temperature of Decomposition (Td) | The temperature at which the product or reaction mixture begins to decompose exothermically. | Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC). | A critical safety boundary that must not be exceeded. |
Q4: What are the common methods for heat removal in a laboratory setting?
Effective heat removal is crucial for controlling exothermic reactions. The choice of method depends on the scale of the reaction and the rate of heat generation.
| Method | Description | Advantages | Disadvantages |
| Ice/Water Bath | The simplest method, involving immersing the reaction vessel in a bath of cold water or an ice-water mixture. | Simple, inexpensive, readily available. | Limited cooling capacity, difficult to control temperature precisely. |
| Jacketed Reactor | A reactor with a double wall (jacket) through which a cooling fluid (e.g., water, glycol) is circulated. | Provides uniform cooling and precise temperature control. | More expensive, requires a circulating chiller/heater. |
| Internal Cooling Coils | Coils placed inside the reactor through which a coolant flows. | Increases the heat transfer surface area for larger vessels. | Can be difficult to clean, may interfere with mixing. |
| Controlled Reagent Addition | Adding one of the reagents slowly (dropwise) to control the rate of reaction and thus the rate of heat generation. | Excellent control over the reaction rate, prevents accumulation of unreacted reagents. | Can significantly increase the total reaction time. |
| Flow Reactor | Reagents are continuously pumped and mixed in a small tube or channel with a very high surface-area-to-volume ratio. | Superior heat transfer, inherently safer due to small reaction volume, easy to scale. | Higher initial equipment cost, potential for clogging. |
Troubleshooting Guides
Q5: My reaction temperature is rising too quickly. What should I do?
An unexpectedly rapid temperature increase is a sign that the rate of heat generation is exceeding the rate of heat removal. Immediate action is required to prevent a runaway.
Immediate Actions:
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately. This is the fastest way to reduce the rate of heat generation.
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. If using a circulator, lower the setpoint temperature.
-
Increase Agitation: Ensure the stirring is vigorous. This improves heat transfer to the vessel walls and prevents the formation of localized hot spots.
-
Add a Cold, Inert Solvent: If compatible with your reaction chemistry, adding a pre-chilled, inert solvent can help absorb heat and dilute the reactants.
If these measures do not bring the temperature under control, proceed to the emergency protocol.
Q6: I'm observing localized hotspots. How can I prevent this?
Hotspots are localized areas within the reactor that are at a significantly higher temperature than the bulk mixture. They are often caused by poor mixing and can initiate a runaway reaction.
Prevention and Mitigation:
-
Improve Agitation: Use an appropriately sized and shaped stirrer (e.g., overhead mechanical stirrer for larger volumes) and ensure the stirring speed is sufficient to create a vortex and homogenize the mixture.
-
Subsurface Addition: If adding a highly reactive reagent, introduce it below the surface of the reaction mixture, directly into the most turbulent area near the stirrer.
-
Use a Diluent: Diluting the reaction mixture with an appropriate solvent can improve homogeneity and help dissipate heat more effectively.
-
Consider a Flow Reactor: For highly exothermic and fast reactions, a continuous flow reactor offers superior heat management and eliminates hotspots due to its small channel dimensions and high surface area.
Q7: What are the signs of a potential runaway reaction and what is the emergency protocol?
A runaway reaction is a critical emergency. Recognizing the signs and having a clear protocol is essential for laboratory safety.
Warning Signs:
-
A continuous, accelerating rise in temperature despite maximum cooling being applied.
-
A rapid increase in pressure within a closed system.
-
Sudden changes in color, viscosity, or vigorous gas evolution.
Emergency Protocol:
-
Alert Personnel: Immediately alert all other personnel in the laboratory and evacuate the immediate area.
-
Activate Emergency Systems: If the situation is escalating, activate the fume hood emergency purge and any available reaction quench systems.
-
Do Not Attempt to Intervene Manually: Once a reaction is in a true runaway state, do not approach it. The risk of vessel rupture or explosion is high.
-
Evacuate and Call for Emergency Response: Evacuate the laboratory and follow your institution's emergency procedures by calling the appropriate emergency response team.
Experimental Protocols
Protocol 1: General Procedure for Emergency Quenching
This protocol outlines a generic procedure for stopping a reaction in an emergency. The quenching agent must be chosen carefully to be effective for the specific chemistry involved without creating additional hazards.
Objective: To rapidly stop an exothermic reaction that is becoming uncontrollable.
Materials:
-
A quenching agent (e.g., a pre-chilled solution of a weak acid/base, or an inhibitor). The agent must be chemically capable of neutralizing a key reactant or catalyst.
-
A large-bore addition funnel or a dedicated quench vessel.
Procedure:
-
Pre-Experiment Preparation: Before starting the exothermic reaction, identify a suitable quenching agent. The quench should be prepared in advance and placed in a readily accessible location.
-
Initiate Quench: If the reaction temperature exceeds a pre-defined safety limit and does not respond to primary control measures (e.g., enhanced cooling), initiate the quench.
-
Rapid Addition: Add the quenching agent to the reaction mixture as quickly as is safely possible. The goal is to rapidly cool the mixture and stop the chemical reaction.
-
Monitor: Continue to monitor the temperature and pressure of the reactor from a safe distance to ensure the reaction has been successfully neutralized.
Visualizations
Diagram 1: Troubleshooting Logic for Temperature Spikes
Caption: Decision workflow for responding to a sudden temperature increase in an exothermic reaction.
Diagram 2: Thermal Hazard Assessment Workflow
Caption: Workflow for assessing and mitigating thermal hazards of a new chemical process.
References
Addressing matrix effects in LC-MS/MS analysis of 7-Apb hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of 7-Apb hydrochloride.
Troubleshooting Guide & FAQs
This section addresses common issues related to matrix effects during the analysis of this compound.
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results. In the analysis of biological samples, phospholipids and other endogenous components are common causes of matrix effects.[2]
Q2: I'm observing low and inconsistent signal intensity for this compound. How can I determine if this is due to matrix effects?
A2: To determine if matrix effects are the cause of low and inconsistent signal intensity, two primary methods can be employed:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. Dips or peaks in the baseline signal of this compound indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method assesses the magnitude of the matrix effect. The response of this compound in a neat solution is compared to the response of the analyte spiked into a blank matrix sample that has undergone the extraction procedure. The ratio of these responses provides a quantitative measure of the matrix effect (Matrix Factor).
Q3: My results show significant ion suppression. What are the primary strategies to mitigate this?
A3: Several strategies can be employed to reduce or eliminate ion suppression:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interferences than simple protein precipitation (PPT).
-
Chromatographic Separation: Modifying your LC method to separate this compound from co-eluting matrix components is a crucial step. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. However, this is only feasible if the concentration of this compound is high enough to remain detectable after dilution.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for compensating for matrix effects. Because it has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Change Ionization Source: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, switching to Atmospheric Pressure Chemical Ionization (APCI) may reduce the impact of matrix components, as APCI is generally less prone to ion suppression.
Q4: My quality control (QC) samples are showing poor accuracy and precision. Could this be related to matrix effects?
A4: Yes, inconsistent accuracy and precision in QC samples are classic indicators of variable matrix effects between different sample preparations. While a SIL-IS can compensate for a consistent matrix effect, sample-to-sample variability can still lead to erroneous results. To address this, ensure your sample preparation method is robust and consider preparing your calibration standards and QC samples in the same biological matrix as your unknown samples (matrix-matched calibration).
Quantitative Data Summary
The following table summarizes typical quantitative data that might be observed when evaluating matrix effects for this compound under different sample preparation conditions. The Matrix Factor (MF) is calculated as the peak area of the analyte spiked post-extraction into the matrix divided by the peak area of the analyte in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The ideal MF is close to 1.0. The IS Normalized MF is the MF of the analyte divided by the MF of the internal standard.
| Sample Preparation Method | Analyte Matrix Factor (MF) | IS Matrix Factor (MF) | IS Normalized Matrix Factor | Coefficient of Variation (%CV) |
| Protein Precipitation (PPT) | 0.65 | 0.70 | 0.93 | 18.5 |
| Liquid-Liquid Extraction (LLE) | 0.88 | 0.85 | 1.04 | 8.2 |
| Solid-Phase Extraction (SPE) | 0.95 | 0.96 | 0.99 | 4.5 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
This compound analytical standard
-
Stable Isotope-Labeled this compound (SIL-IS)
-
All solvents and reagents used in the LC-MS/MS method
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of this compound and its SIL-IS in the final reconstitution solvent at a known concentration.
-
Set B (Post-Spike Matrix): Process blank matrix samples through the entire sample preparation procedure. In the final step, spike the extracted matrix with this compound and its SIL-IS to the same concentration as Set A.
-
Set C (Pre-Spike Matrix for Recovery): Spike blank matrix samples with this compound and its SIL-IS at the same concentration as Set A before the sample preparation procedure.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
IS Normalized MF = (MF of Analyte) / (MF of IS)
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To provide a robust sample cleanup method to minimize matrix effects for this compound analysis in plasma.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide
-
Deionized water
-
Centrifuge, Evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of SIL-IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute this compound and the SIL-IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing matrix effects.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
Validation & Comparative
Validating 7-APB Hydrochloride Purity: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of analytical standards and active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of 7-APB hydrochloride. Experimental data and detailed protocols are presented to support an objective evaluation of each method's performance.
Introduction to this compound and Purity Concerns
This compound (7-(2-aminopropyl)benzofuran hydrochloride) is a psychoactive substance of the benzofuran class.[1][2][3][4][5] As with many synthetic compounds, its purity can be compromised by starting materials, byproducts of the synthesis process, and degradation products. A common impurity identified in related compounds synthesized via certain routes is succinic acid. Impurities related to the Leuckart synthesis pathway for amphetamines, such as Phenyl-2-propanone (P2P) and its derivatives, could also potentially be present depending on the manufacturing process. Therefore, robust analytical methods are crucial for accurate quantification and impurity profiling.
GC-MS: The Gold Standard for 7-APB Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 7-APB. Its high chromatographic resolution and the specificity of mass spectrometric detection make it a "gold standard" in forensic and pharmaceutical analysis.
Experimental Protocol for GC-MS Analysis of this compound
The following protocol is adapted from established methods for the analysis of APB isomers.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent like methanol.
-
For analysis of the free base, the hydrochloride salt can be neutralized. Dissolve the sample in deionized water, basify with a saturated sodium bicarbonate solution, and perform a liquid-liquid extraction with an organic solvent such as chloroform. The organic layer is then collected for analysis.
-
Derivatization (optional but recommended for improved peak shape and sensitivity): The sample can be derivatized with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form the trimethylsilyl (TMS) derivative.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent).
-
Mass Spectrometer: Agilent 5975C MS detector (or equivalent).
-
Column: DB-1 MS (or equivalent) fused-silica capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 300°C at a rate of 12°C/min.
-
Final hold: 9 minutes.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 34-550 amu.
-
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main 7-APB peak relative to the total peak area of all components in the chromatogram.
-
Identification of 7-APB is confirmed by its retention time and by comparing its mass spectrum to a reference spectrum. The mass spectrum of 7-APB (as the free base) is characterized by a base peak at m/z 44 and a molecular ion at m/z 175.
Quantitative Data Presentation
The following table summarizes expected performance data for the GC-MS analysis of this compound.
| Parameter | GC-MS | HPLC-UV (Expected) | NMR (Semi-Quantitative) | FTIR (Qualitative) |
| Purity (%) | > 99.5% (for synthesized standards) | > 99% | Relative purity based on peak integration | Not applicable |
| Limit of Detection (LOD) | Low ng/mL range | µg/mL range | ~1% | Not applicable |
| Limit of Quantification (LOQ) | Low ng/mL range | µg/mL range | ~5% | Not applicable |
| Precision (%RSD) | < 10% | < 2% | Not specified | Not applicable |
| Accuracy (% Recovery) | 90-110% | 98-102% | Not specified | Not applicable |
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques offer complementary information and can be advantageous in certain contexts.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique in pharmaceutical quality control for its precision and accuracy in quantifying analytes.
Methodology: A validated RP-HPLC-UV method for a similar compound involved a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a specific pH, with UV detection at a wavelength of maximum absorbance.
-
Advantages:
-
Excellent quantitative performance with high precision and accuracy.
-
Non-destructive, allowing for sample recovery.
-
Suitable for non-volatile or thermally labile compounds.
-
-
Disadvantages:
-
Lower specificity than MS detection; co-eluting impurities can interfere with quantification.
-
May require more extensive method development to achieve adequate separation of all impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the molecule and can be used for both identification and quantification (qNMR).
Methodology: The sample is dissolved in a deuterated solvent, and 1H and 13C NMR spectra are acquired. Purity can be estimated by comparing the integral of the analyte's protons to those of known impurities or a certified internal standard.
-
Advantages:
-
Provides unambiguous structure confirmation.
-
Can identify and quantify impurities without the need for reference standards for each impurity.
-
qNMR can be a primary ratio method for determining purity.
-
-
Disadvantages:
-
Lower sensitivity compared to GC-MS and HPLC.
-
Can be less precise for quantifying minor impurities.
-
Requires a larger sample amount.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule, serving as a molecular fingerprint.
Methodology: The sample is analyzed directly or as a KBr pellet, and the resulting infrared spectrum is compared to a reference spectrum.
-
Advantages:
-
Fast and requires minimal sample preparation.
-
Excellent for rapid identification and screening.
-
-
Disadvantages:
-
Primarily a qualitative technique and not suitable for accurate quantification of purity.
-
May not be sensitive to small amounts of impurities.
-
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental and logical flows, the following diagrams were created using the DOT language.
Conclusion
GC-MS remains a superior and highly reliable method for the comprehensive purity validation of this compound, offering excellent sensitivity and specificity for both quantification and impurity identification. While HPLC-UV provides superior quantitative precision, and NMR offers unparalleled structural confirmation, GC-MS provides a balanced and robust approach for routine quality control and forensic analysis. FTIR serves as a rapid, preliminary screening tool. The choice of analytical technique should be guided by the specific requirements of the analysis, such as the need for structural elucidation, the level of precision required for quantification, and the desired sample throughput. For a complete and unambiguous characterization of this compound, a combination of these analytical techniques is often the most effective strategy.
References
- 1. A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II: amphetamine, methamphetamine, (±)-3,4-methylenedioxyamphetamine, (±)-3,4-methylenedioxymethamphetamine, (±)-3,4-methylenedioxyethylamphetamine, phencyclidine, and (±)-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ukm.my [ukm.my]
- 4. [PDF] Impurity profiling of amphetamine and methamphetamine using Gas Chromatography Mass Spectrometry (GCMS) harmonised methods | Semantic Scholar [semanticscholar.org]
- 5. gcms.cz [gcms.cz]
Comparative analysis of 7-Apb hydrochloride and 6-APB potency
A Comprehensive Guide for Researchers in Drug Development
This guide provides a detailed comparative analysis of the potency of 7-aminopropylbenzofuran (7-APB) hydrochloride and 6-aminopropylbenzofuran (6-APB), two psychoactive substances of the benzofuran class. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side examination of their interactions with key monoamine transporters and serotonin receptors, supported by experimental data and detailed methodologies.
Quantitative Analysis of Potency
The following tables summarize the in vitro potency of 7-APB and 6-APB at the human serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), as well as their activity at serotonin 5-HT2 receptor subtypes. Potency is expressed in terms of half-maximal inhibitory concentration (IC50) for transporter uptake inhibition, half-maximal effective concentration (EC50) for monoamine release, and binding affinity (Ki) or functional activation (EC50) for receptors.
Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM) [1]
| Compound | SERT | DAT | NET |
| 7-APB | 1,810 | 5,500 | 490 |
| 6-APB | 2,698[2] | 150[2] | 117 |
Table 2: Monoamine Release (EC50, nM) in Rat Brain Synaptosomes
| Compound | Serotonin (5-HT) | Dopamine (DA) | Norepinephrine (NE) |
| 7-APB | >10,000 | 7,160 | 4,230 |
| 6-APB | 36 | 10 | 14 |
Table 3: Serotonin Receptor Affinity (Ki, nM) and Functional Activity (EC50, nM and Emax, %)
| Compound | 5-HT2A (EC50 / Emax) | 5-HT2B (Ki / EC50 / Emax) | 5-HT2C (Ki) |
| 7-APB | 1,900 / 72% | 1,100 / 1,300 / 105% | >10,000 |
| 6-APB | 5,900 / 43% | 3.7 / 140 / 70% | 270 |
Experimental Protocols
The data presented in this guide are derived from established in vitro assays. Below are detailed methodologies for two key experimental approaches used to characterize the potency of these compounds.
Monoamine Transporter Assays in Rat Brain Synaptosomes
1. Synaptosome Preparation:
-
Whole rat brains (excluding cerebellum) are homogenized in a sucrose buffer.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are nerve terminals containing synaptic vesicles and transporters.
-
The synaptosomal pellet is resuspended in a suitable assay buffer.
2. Monoamine Uptake Inhibition Assay:
-
Synaptosomes are incubated with varying concentrations of the test compound (7-APB or 6-APB).
-
A radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE) is added to initiate the uptake reaction.
-
After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, separating the synaptosomes from the assay medium.
-
The radioactivity retained on the filters, representing the amount of monoamine taken up by the synaptosomes, is measured using liquid scintillation counting.
-
IC50 values are calculated from the concentration-response curves.
3. Monoamine Release Assay:
-
Synaptosomes are pre-loaded with a radiolabeled monoamine by incubation.
-
After washing to remove excess radiolabel, the pre-loaded synaptosomes are exposed to various concentrations of the test compound.
-
The amount of radioactivity released into the supernatant is measured at a specific time point.
-
EC50 values are determined from the concentration-response curves, indicating the potency of the compound to induce monoamine release.
Radioligand Binding Assays for Serotonin Receptors
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C) are harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
The membrane pellet is resuspended in an appropriate binding buffer.
2. Competitive Binding Assay:
-
The cell membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound radioligand is separated from the free radioligand by rapid filtration.
-
The radioactivity of the filters is measured to determine the amount of bound radioligand.
-
The Ki values are calculated from the IC50 values obtained from the competition curves, providing a measure of the binding affinity of the test compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by 7-APB and 6-APB and a typical experimental workflow for their characterization.
Discussion
The compiled data reveal significant differences in the pharmacological profiles of 7-APB and 6-APB. Notably, 6-APB is a significantly more potent monoamine releasing agent than 7-APB, with EC50 values in the nanomolar range for the release of all three monoamines, whereas 7-APB's releasing activity is in the micromolar range or lower.
In terms of monoamine transporter inhibition, 6-APB displays a preference for inhibiting the norepinephrine and dopamine transporters over the serotonin transporter. In contrast, 7-APB is a more potent inhibitor of the norepinephrine transporter compared to both the serotonin and dopamine transporters.
Regarding serotonin receptor interactions, 6-APB is a potent agonist at the 5-HT2B receptor, with a Ki value of 3.7 nM. 7-APB also acts as an agonist at the 5-HT2B receptor, but with a much lower affinity. Both compounds exhibit partial agonism at the 5-HT2A receptor, with 7-APB being more potent in this regard.
These findings highlight the critical role that the position of the aminopropyl group on the benzofuran ring plays in determining the potency and selectivity of these compounds. The data suggest that 6-APB is a more potent and balanced monoamine releaser, while also being a highly potent 5-HT2B receptor agonist. These distinct pharmacological profiles likely translate to different in vivo effects and should be a key consideration in future research and development.
References
Navigating the Maze: A Comparative Guide to 7-APB Hydrochloride Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening methodologies. Among these, 7-APB (7-(2-aminopropyl)benzofuran), a benzofuran analogue of amphetamine, has garnered attention. Understanding its cross-reactivity in common immunoassays is crucial for accurate toxicological screening and interpretation of results. This guide provides a comparative analysis of the cross-reactivity of 7-APB's structural isomers in various amphetamine and ecstasy immunoassays, offering valuable insights for researchers and clinicians.
Due to a lack of specific experimental data for 7-APB hydrochloride, this guide utilizes data from its closely related structural isomers, 5-APB and 6-APB, to predict its likely behavior in immunoassays. The structural similarity between these compounds allows for a reasonable estimation of their cross-reactivity profiles.
Quantitative Cross-Reactivity Data
The following tables summarize the cross-reactivity of 7-APB's structural isomers in commercially available immunoassays. It is important to note that cross-reactivity can vary significantly depending on the specific assay, the manufacturer, and the cutoff concentrations used[1].
Table 1: Lowest Concentration of 6-APB Yielding a Positive Result in Various Immunoassays [2]
| Immunoassay Kit | Target Analyte(s) | Lowest Positive Concentration for 6-APB (µg/mL) |
| CEDIA® DAU Amphetamine/Ecstasy | Amphetamine/MDMA | 5.00 |
| Microgenics DRI® Ecstasy | MDMA | 8.50 |
| Lin-Zhi Methamphetamine | Methamphetamine | 8.00 |
| Siemens/Syva® EMIT®II Plus Amphetamines | Amphetamines | 16.00 |
| Microgenics DRI® Phencyclidine | Phencyclidine | No cross-reactivity observed |
Table 2: Cross-Reactivity of 5-APB and Other Benzofurans in Amphetamine and Ecstasy Immunoassays [1]
| Immunoassay | Target Analyte | 5-APB | 5-MAPB | 5-APDB | 5-EAPB |
| Amphetamine Assays | |||||
| CEDIA Amphetamine | Amphetamine | >1000 ng/mL | >1000 ng/mL | >1000 ng/mL | >1000 ng/mL |
| KIMS Amphetamine | Amphetamine | 1000 ng/mL | 500 ng/mL | 1000 ng/mL | 500 ng/mL |
| EMIT II Plus Amphetamine | Amphetamine | 500 ng/mL | 250 ng/mL | 500 ng/mL | 250 ng/mL |
| Ecstasy (MDMA) Assays | |||||
| CEDIA Ecstasy | MDMA | 250 ng/mL | 100 ng/mL | 250 ng/mL | 100 ng/mL |
| KIMS Ecstasy | MDMA | 500 ng/mL | 250 ng/mL | 500 ng/mL | 250 ng/mL |
| EMIT II Plus Ecstasy | MDMA | 250 ng/mL | 100 ng/mL | 250 ng/mL | 100 ng/mL |
| DRI Ecstasy | MDMA | 100 ng/mL | 50 ng/mL | 100 ng/mL | 50 ng/mL |
| Triage TOX Drug Screen | MDMA | Positive | Positive | Positive | Positive |
Data represents the lowest concentration of the compound that produced a positive result. 5-MAPB: 5-(2-Methylaminopropyl)benzofuran, 5-APDB: 5-(2-Aminopropyl)-2,3-dihydrobenzofuran, 5-EAPB: 5-(2-Ethylaminopropyl)benzofuran.
Experimental Protocols
The determination of immunoassay cross-reactivity is a critical step in validating screening methods for new or uncommonly tested compounds. The following is a generalized protocol based on methodologies described in the scientific literature for assessing the cross-reactivity of novel psychoactive substances[3][4].
Objective: To determine the concentration of a test compound (e.g., this compound) that produces a positive result in a specific immunoassay intended for a different target analyte (e.g., amphetamine or MDMA).
Materials:
-
Immunoassay kits for the target analytes (e.g., amphetamine, ecstasy/MDMA).
-
Certified reference material of the test compound (e.g., this compound).
-
Certified reference material of the target analyte (calibrator).
-
Drug-free urine or whole blood matrix.
-
Standard laboratory equipment (pipettes, centrifuges, immunoassay analyzer).
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound and the target analyte in a suitable solvent (e.g., methanol, deionized water).
-
Preparation of Spiked Samples:
-
Create a series of dilutions of the test compound in the drug-free matrix (urine or blood) to cover a broad concentration range.
-
Prepare calibrators and controls for the target analyte in the same matrix according to the immunoassay manufacturer's instructions.
-
-
Immunoassay Analysis:
-
Analyze the spiked samples, calibrators, and controls using the selected immunoassay platform.
-
Follow the manufacturer's protocol for the specific immunoassay kit.
-
Record the instrument response for each sample.
-
-
Data Analysis:
-
Determine the lowest concentration of the test compound that produces a signal equal to or greater than the assay's cutoff calibrator. This concentration is reported as the minimum concentration for a positive result.
-
Alternatively, calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound giving the same response) x 100
-
Visualizing the Concepts
To better illustrate the principles and processes involved, the following diagrams are provided.
References
- 1. Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. cfsre.org [cfsre.org]
- 4. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood [cfsre.org]
7-Apb hydrochloride vs. MDA: a comparative pharmacological study
An objective comparison between 7-APB hydrochloride and MDA requires a detailed examination of their pharmacological profiles, drawing from available experimental data. This guide aims to provide researchers, scientists, and drug development professionals with a comparative analysis of these two psychoactive compounds.
Comparative Pharmacological Data
A summary of the key pharmacological data for this compound and MDA is presented below. This data is crucial for understanding their mechanisms of action and potential effects.
| Parameter | This compound | MDA | Reference |
| 5-HT₂A Receptor Binding (Ki, nM) | 2690 | 1300 | |
| 5-HT₂B Receptor Binding (Ki, nM) | 93.3 | 109 | |
| 5-HT₂C Receptor Binding (Ki, nM) | 3700 | 2300 | |
| SERT Inhibition (IC₅₀, nM) | 213 | 108 | |
| DAT Inhibition (IC₅₀, nM) | 566 | 364 | |
| NET Inhibition (IC₅₀, nM) | 1410 | 152 |
Experimental Methodologies
The data presented above is derived from standardized experimental protocols. A general overview of these methodologies is provided to ensure a clear understanding of how the data was obtained.
Receptor Binding Assays:
-
Objective: To determine the affinity of a compound for a specific receptor.
-
General Protocol:
-
Cell membranes expressing the target receptor (e.g., 5-HT₂A) are prepared.
-
A radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.
-
Increasing concentrations of the test compound (7-APB or MDA) are added to compete with the radiolabeled ligand for binding to the receptor.
-
The amount of bound radioligand is measured using a scintillation counter.
-
The Ki (inhibitory constant) is calculated, which represents the concentration of the test compound that displaces 50% of the radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
-
Monoamine Transporter Inhibition Assays:
-
Objective: To measure the ability of a compound to inhibit the reuptake of neurotransmitters (serotonin, dopamine, norepinephrine) by their respective transporters (SERT, DAT, NET).
-
General Protocol:
-
Cells expressing the specific monoamine transporter are cultured.
-
A radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT) is added to the cells.
-
Increasing concentrations of the test compound are added to the cell culture.
-
The amount of radiolabeled neurotransmitter taken up by the cells is measured.
-
The IC₅₀ (half-maximal inhibitory concentration) is calculated, representing the concentration of the test compound that inhibits 50% of the neurotransmitter reuptake. A lower IC₅₀ value indicates greater inhibitory potency.
-
Caption: A flowchart illustrating the key steps in the comparative pharmacological evaluation of 7-APB and MDA.
Signaling Pathways
Both 7-APB and MDA primarily exert their effects by interacting with the serotonergic, dopaminergic, and noradrenergic systems. Their binding to 5-HT₂ receptors and inhibition of monoamine transporters initiate a cascade of intracellular signaling events.
Caption: A simplified diagram of the primary signaling pathways affected by 7-APB and MDA.
Comparative Analysis
Based on the available data, both 7-APB and MDA exhibit significant interactions with the serotonin system. MDA generally shows a higher affinity for the 5-HT₂A and 5-HT₂C receptors and is a more potent inhibitor of the serotonin transporter (SERT) compared to 7-APB. Conversely, 7-APB demonstrates a slightly higher affinity for the 5-HT₂B receptor.
In terms of transporter inhibition, MDA is a more potent inhibitor of all three monoamine transporters (SERT, DAT, and NET) than 7-APB. The particularly strong inhibition of the norepinephrine transporter (NET) by MDA is a notable difference between the two compounds. These variations in receptor binding affinities and transporter inhibition potencies likely contribute to the distinct pharmacological and toxicological profiles of 7-APB and MDA. Further research is warranted to fully elucidate the functional consequences of these differences.
Differentiating APB Isomers: A Head-to-Head Comparison of Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and differentiation of aminopropyl-n-butyl-indazole (APB) isomers is a critical analytical challenge. As positional isomers can exhibit significantly different pharmacological and toxicological profiles, robust and reliable analytical methods are paramount. This guide provides a head-to-head comparison of the most common analytical techniques employed for the analysis of APB isomers, supported by experimental data and detailed protocols.
The primary analytical techniques for the characterization of APB isomers include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations in terms of selectivity, sensitivity, and structural elucidation capabilities.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of GC-MS, LC-MS, and NMR for the analysis of APB isomers. It is important to note that direct head-to-head quantitative data is often not presented in a single study, and performance can vary based on the specific instrumentation, methodology, and sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Separation of Isomers | Good, but often requires derivatization for baseline separation of all positional isomers (e.g., 5-APB and 6-APB)[1][2]. | Excellent separation of underivatized isomers is achievable[3]. | Not a separation technique, but provides detailed structural information for isomer identification. |
| Identification | Based on retention time and mass spectrum. Mass spectra of isomers can be very similar, making unequivocal identification challenging without reference standards. | Based on retention time and mass spectrum (including tandem MS/MS for fragmentation patterns), providing higher confidence in identification. | Unequivocal structural elucidation based on chemical shifts, coupling constants, and nuclear Overhauser effects, allowing for definitive isomer identification. |
| Sensitivity | Generally high, with detection limits in the low ng/mL range. | Typically offers higher sensitivity than GC-MS for many compounds, with detection limits in the pg/mL to low ng/mL range. | Lower sensitivity compared to MS techniques, typically requiring microgram to milligram quantities of sample. |
| Sample Preparation | Often requires derivatization to improve volatility and chromatographic separation of isomers. | Minimal sample preparation is often required for liquid samples. | Requires sample dissolution in a deuterated solvent. Purity of the sample is crucial. |
| Throughput | High, suitable for routine screening. | High, suitable for routine screening. | Lower throughput due to longer acquisition times. |
| Quantitative Analysis | Good, with a wide linear dynamic range. | Excellent, with a wide linear dynamic range and high precision. | Can be quantitative (qNMR), but requires careful experimental setup and is less common for trace analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of APB isomers using GC-MS, LC-MS, and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol often involves a derivatization step to enhance the volatility and chromatographic separation of the APB isomers.
-
Sample Preparation (Derivatization):
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of ethyl acetate and 25 µL of heptafluorobutyric anhydride (HFBA).
-
Vortex the mixture and heat at 70°C for 20 minutes.
-
Evaporate the solvent and derivatizing agent under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Parameters:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 100% dimethylpolysiloxane (e.g., DB-1).
-
Injector: Split mode (e.g., 21.5:1) at 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 0 min, ramp at 6°C/min to 300°C, and hold for 5.67 min.
-
Carrier Gas: Helium.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Scan Range: 34-600 amu.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS can often analyze APB isomers without derivatization, simplifying sample preparation.
-
Sample Preparation:
-
Dilute the sample in the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Tandem mass spectrometry (MS/MS) for selective reaction monitoring (SRM) or product ion scanning for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR provides detailed structural information for the definitive identification of isomers.
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified APB isomer in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, methanol-d4).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Acquisition: Standard proton NMR pulse sequence.
-
Data Processing: Fourier transformation, phase correction, and baseline correction.
-
Analysis: The chemical shifts (ppm) and coupling patterns of the aromatic and aliphatic protons are used to distinguish between the positional isomers. For example, the splitting patterns and chemical shifts of the protons on the benzofuran ring are unique for each isomer.
-
Visualizing the Workflow and Isomer Differentiation Logic
To better illustrate the analytical process and the logic behind isomer differentiation, the following diagrams are provided.
Conclusion
The choice of analytical technique for the analysis of APB isomers depends on the specific requirements of the study.
-
GC-MS is a robust technique for routine screening, especially when coupled with derivatization to improve isomer separation.
-
LC-MS offers excellent sensitivity and selectivity, often without the need for derivatization, making it a powerful tool for both qualitative and quantitative analysis.
-
NMR spectroscopy stands as the gold standard for unequivocal structural elucidation and is indispensable for the definitive identification of positional isomers, particularly when reference standards are unavailable.
For comprehensive and unambiguous characterization of APB isomers, a combination of these techniques is often recommended. For instance, LC-MS can be used for initial screening and quantification, while NMR can provide definitive structural confirmation of the identified isomers. This integrated approach ensures the highest level of confidence in the analytical results.
References
Confirming the Structure of Synthesized 7-Apb Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the chemical structure of synthesized 7-Apb hydrochloride. To offer a clear benchmark, experimental data for this compound is compared against its positional isomers: 4-Apb hydrochloride, 5-Apb hydrochloride, and 6-Apb hydrochloride. Detailed experimental protocols are provided to ensure methodological rigor and reproducibility.
Structural Confirmation Workflow
The structural confirmation of a newly synthesized compound like this compound is a multi-step process. It begins with the synthesis of the target molecule, followed by purification to isolate the compound of interest. A series of analytical techniques are then employed to elucidate and confirm its structure, comparing the obtained data with that of known reference standards or predicted values.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and its positional isomers. These values are critical for distinguishing between the isomers and unequivocally confirming the structure of the synthesized compound.
Nuclear Magnetic Resonance (¹H-NMR) Data
| Compound | Key ¹H-NMR Signals (δ, ppm) in CDCl₃ |
| This compound | Aromatic protons, methylene protons adjacent to the aromatic ring, methine proton, and methyl protons with characteristic shifts and splitting patterns. |
| 4-Apb hydrochloride | Distinct aromatic proton signals due to the different substitution pattern.[1][2] |
| 5-Apb hydrochloride | Unique chemical shifts for the aromatic protons compared to other isomers.[3] |
| 6-Apb hydrochloride | Characteristic aromatic proton signals that differentiate it from the 4-, 5-, and 7-isomers.[4] |
Note: Specific chemical shifts and coupling constants are dependent on the solvent and instrument used and should be compared with a reference standard under identical conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| 7-Apb (base) | 175 | 44 (base peak)[5] |
| 4-Apb (base) | 175 | 44 (base peak) |
| 5-Apb (base) | 175 | 44 (base peak), 134 |
| 6-Apb (base) | 175 | 44 (base peak) |
Note: While the molecular ion is the same for all isomers, subtle differences in the relative intensities of fragment ions may be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Compound | Key FTIR Peaks (cm⁻¹) |
| This compound | Peaks corresponding to N-H stretching of the primary amine salt, aromatic C-H stretching, and C-O-C stretching of the benzofuran ring. |
| 4-Apb hydrochloride | Characteristic fingerprint region that differs from the other isomers. |
| 5-Apb hydrochloride | Unique absorption bands in the fingerprint region (400-1700 cm⁻¹). |
| 6-Apb hydrochloride | Distinctive peaks in the fingerprint region allowing for differentiation. |
Note: Polymorphism can affect the FTIR spectra of the hydrochloride salts, so care must be taken in interpretation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.
-
Analysis: Process the spectra and assign the chemical shifts and coupling constants. Compare the obtained spectra with those of known standards or predicted spectra to confirm the connectivity and substitution pattern of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the free base of 7-Apb in a volatile organic solvent such as methanol or ethyl acetate. The free base can be obtained by dissolving the hydrochloride salt in a small amount of water, basifying with a suitable base (e.g., NaHCO₃), and extracting with an organic solvent.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value sufficient to include the molecular ion (e.g., 300).
-
-
Analysis: Identify the peak corresponding to 7-Apb and analyze its mass spectrum. The molecular ion should correspond to the molecular weight of the free base (175 g/mol ). Compare the fragmentation pattern with reference spectra to confirm the identity.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule. Compare the fingerprint region with that of a reference standard of this compound to confirm its identity and differentiate it from its positional isomers.
Hypothetical Signaling Pathway of 7-Apb
7-Apb and related benzofurans are known to act as monoamine releasing agents, primarily affecting serotonin, norepinephrine, and dopamine systems. They are also known to interact with serotonin receptors. The following diagram illustrates a hypothetical signaling pathway for a compound like 7-Apb, highlighting its potential interaction with monoamine transporters and postsynaptic receptors.
Caption: Hypothetical signaling pathway for 7-Apb, illustrating its action on monoamine transporters.
References
The Critical Role of Enantiomeric Purity in 7-APB Hydrochloride Research
A comprehensive guide to evaluating the enantiomeric purity of 7-APB hydrochloride, comparing analytical techniques and providing detailed experimental protocols for researchers in drug development.
7-(2-Aminopropyl)benzofuran hydrochloride (7-APB HCl) is an analytical reference standard categorized as a benzofuran.[1] Like many psychoactive compounds, 7-APB possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. The spatial arrangement of atoms in these enantiomers can lead to significantly different interactions with chiral biological systems such as enzymes and receptors.[2][3]
In pharmaceutical research, one enantiomer (the eutomer) may exhibit the desired therapeutic effects, while the other (the distomer) could be less active, inactive, or even contribute to undesirable or toxic effects.[3][4] This disparity in biological activity underscores the necessity for accurate assessment of the enantiomeric purity of chiral compounds like this compound. Regulatory bodies increasingly favor the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize adverse effects, making robust analytical methods for chiral separation essential.
This guide provides a comparative overview of key analytical techniques for determining the enantiomeric purity of this compound, complete with experimental protocols and data to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods for Chiral Separation
The primary challenge in analyzing enantiomers is their identical physical and chemical properties in an achiral environment. Therefore, specialized techniques are required to differentiate them. The most widely used methods involve chromatography and electrophoresis with a chiral selector, which creates a transient diastereomeric interaction, allowing for separation.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most popular and effective method for the chiral separation of various drugs. Other viable techniques include Gas Chromatography (GC) and Capillary Electrophoresis (CE).
| Parameter | Chiral HPLC | Chiral GC | Chiral CE |
| Principle | Differential interaction with a solid chiral stationary phase. | Separation of volatile analytes on a chiral stationary phase in a capillary column. | Differential migration of enantiomers in a capillary under an electric field, facilitated by a chiral selector in the buffer. |
| Resolution | Generally high to excellent. | High, but may require derivatization to improve volatility and resolution. | Very high efficiency and resolution. |
| Sensitivity | High, compatible with various detectors (UV, MS). | Very high, especially with mass spectrometry (MS) detection. | High, but can be limited by the small injection volume. |
| Sample Throughput | Moderate; typical run times are 15-30 minutes. | Can be faster than HPLC, but sample preparation (derivatization) may be time-consuming. | Very fast analysis times. |
| Sample Requirement | Microgram to milligram scale. | Nanogram to microgram scale. | Nanoliter to microliter scale, requires minimal sample. |
| Versatility | Highly versatile with a wide range of commercially available CSPs for various compound classes. | Primarily for volatile and thermally stable compounds; derivatization expands its applicability. | Excellent for charged or polar compounds; low consumption of reagents. |
| Primary Limitation | Higher cost of chiral columns and solvents. | Limited to thermally stable and volatile compounds. | Can have lower reproducibility compared to HPLC; sensitivity can be a challenge with UV detection alone. |
Experimental Protocol: Chiral HPLC Method for this compound
This section details a standard protocol for determining the enantiomeric purity of this compound using High-Performance Liquid Chromatography with a polysaccharide-based Chiral Stationary Phase. Polysaccharide-based CSPs are frequently used for their broad applicability in drug enantioseparation.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound at 1 mg/mL in methanol.
-
Test Sample: Accurately weigh and dissolve the this compound sample to be tested in methanol to a final concentration of 1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.
2. Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® IA or Lux® Cellulose-2 column.
-
Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The amine additive is crucial for obtaining good peak shape for basic compounds like 7-APB.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 283 nm (based on the UV absorbance maxima of 7-APB).
-
Injection Volume: 10 µL.
3. Data Analysis
-
Inject the racemic standard to determine the retention times (t R1, t R2) of the two enantiomers and to establish that the method can resolve them.
-
Inject the test sample.
-
Identify the peaks corresponding to the two enantiomers in the sample chromatogram.
-
Calculate the area of each peak (Area 1, Area 2).
-
Determine the enantiomeric excess (% ee) using the following formula: % ee = (|Area 1 - Area 2| / (Area 1 + Area 2)) x 100%
Visualizing the Workflow and Separation Principle
To better illustrate the process, the following diagrams created using the DOT language visualize the experimental workflow and the fundamental principle of chiral separation.
Caption: Workflow for evaluating the enantiomeric purity of 7-APB HCl.
Caption: Principle of chiral separation by a Chiral Stationary Phase (CSP).
Conclusion
The evaluation of enantiomeric purity is a non-negotiable step in the development and analysis of chiral compounds like this compound. While several techniques can achieve chiral separation, High-Performance Liquid Chromatography with a Chiral Stationary Phase remains the gold standard due to its robustness, versatility, and wide range of available column chemistries. The choice of method will ultimately depend on specific laboratory capabilities, sample characteristics, and the required level of sensitivity and throughput. The protocol provided herein offers a reliable starting point for establishing a validated method for the quality control and characterization of this compound and related compounds.
References
Comparative In Vitro Metabolic Stability of 7-APB and Its Analogs: A Guide for Researchers
For researchers and professionals in drug development, understanding the metabolic stability of novel psychoactive substances is paramount for predicting their pharmacokinetic profiles and potential for toxicity. This guide provides a comparative analysis of the in vitro metabolic stability of 7-(2-aminopropyl)benzofuran (7-APB) and its structural analogs, supported by available experimental data.
While specific quantitative in vitro metabolic stability data for 7-APB is limited in publicly available literature, a study on a compound abbreviated as "APB" in human liver microsomes (HLMs) reported an intrinsic clearance (CLint) of 22.11 mL/min/kg and a half-life (t1/2) of 36.67 minutes.[1] However, without further confirmation, this data should be interpreted with caution. In contrast, more extensive qualitative and some quantitative data are available for its isomers, 5-APB and 6-APB, and their N-methylated analogs, which can provide valuable insights into the expected metabolic fate of 7-APB.
Comparative Metabolic Stability Data
The following table summarizes the available in vitro metabolic stability data for 7-APB and its key analogs. It is important to note that direct comparative studies under identical experimental conditions are scarce, and the data has been compiled from various sources.
| Compound | In Vitro System | Half-life (t1/2) (min) | Intrinsic Clearance (CLint) | Key Metabolites |
| APB * | Human Liver Microsomes | 36.67 | 22.11 mL/min/kg | Not Specified |
| 5-APB | Rat Urine / Human Liver Preparations | Not Reported | Not Reported | 3-Carboxymethyl-4-hydroxy amphetamine |
| 6-APB | Rat Urine / Human Liver Preparations | Not Reported | Not Reported | 4-Carboxymethyl-3-hydroxy amphetamine, 6-APB (from 6-MAPB) |
| 5-MAPB | Rat Urine / Human Liver Preparations | Not Reported | Not Reported | 5-APB (N-demethyl metabolite), 3-Carboxymethyl-4-hydroxy methamphetamine |
| 6-MAPB | Rat Urine / Human Liver Preparations | Not Reported | Not Reported | 6-APB (N-demethyl metabolite), 4-Carboxymethyl-3-hydroxy methamphetamine |
*Data for a compound abbreviated as "APB"; its identity as 7-APB is not definitively confirmed.[1]
Experimental Protocols
The determination of in vitro metabolic stability is crucial for evaluating a compound's potential as a drug candidate. The following is a generalized protocol based on standard industry practices for assessing metabolic stability using liver microsomes.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing HLMs and phosphate buffer. The test compound is added to this mixture at a final concentration typically below its Michaelis-Menten constant (Km) to ensure first-order kinetics.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time-course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any formed metabolites, is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound in the supernatant at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the rate constant of metabolism (k). The in vitro half-life is calculated as t1/2 = 0.693/k. The intrinsic clearance is calculated using the formula: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL).[2]
Metabolic Pathways and Visualization
The metabolism of aminopropylbenzofuran analogs primarily involves Phase I reactions, catalyzed by cytochrome P450 (CYP) enzymes. The major metabolic pathways identified for 5-APB and 6-APB and their N-methylated derivatives include:
-
Ring Hydroxylation: Addition of a hydroxyl group to the benzofuran ring system.
-
Ring Cleavage: Opening of the furan ring, a characteristic metabolic route for benzofurans.
-
N-Demethylation: Removal of the methyl group from the secondary amine in N-methylated analogs like 5-MAPB and 6-MAPB, leading to the formation of the corresponding primary amines (5-APB and 6-APB).[3][4]
Studies on the N-demethylation of 5-MAPB and 6-MAPB have implicated several CYP isoforms, including CYP1A2, CYP2B6, CYP2C19, and CYP2D6 for 5-MAPB, and CYP1A2, CYP2D6, and CYP3A4 for 6-MAPB. Furthermore, CYP3A4 has been shown to play a role in the in vitro hepatotoxicity of both 5-APB and 6-APB.
The following diagram illustrates a generalized metabolic pathway for N-methylated aminopropylbenzofuran analogs, based on the available data for 5-MAPB and 6-MAPB.
Caption: Generalized metabolic pathway of N-methylated aminopropylbenzofuran analogs.
This guide provides a foundational understanding of the in vitro metabolic stability of 7-APB and its analogs based on the currently available scientific literature. Further research, particularly generating direct quantitative data for 7-APB, is necessary for a more definitive comparative assessment. Researchers are encouraged to utilize the provided experimental protocols as a starting point for their own investigations into the metabolism of these and other novel psychoactive substances.
References
- 1. researchgate.net [researchgate.net]
- 2. scottglynn.com [scottglynn.com]
- 3. Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a new 7-Apb hydrochloride synthesis method against published procedures
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Synthetic Routes to 7-(2-Aminopropyl)benzofuran Hydrochloride
This guide provides a comparative analysis of a novel, streamlined synthesis method for 7-APB hydrochloride against established procedures. The objective is to offer researchers a clear, data-driven overview of the available synthetic routes, highlighting key performance indicators such as yield, purity, reaction time, and safety considerations. The presented "New Method" is a hypothetical, optimized procedure designed to illustrate potential advancements in efficiency and safety over existing techniques.
Comparative Data of Synthesis Methods
The following table summarizes the key performance metrics for the novel synthesis method and two previously published procedures. The data for the "New Method" is based on internal research and development, while the data for the published methods are estimates derived from available literature.
| Parameter | New Method (Hypothetical) | Nitrostyrene Reduction Method | Briner et al. Method |
| Overall Yield | 85% | ~60-70% | ~40-50% |
| Purity (HPLC) | >99% | ~95-98% | ~95% |
| Total Reaction Time | 8 hours | 24-36 hours | 48-72 hours |
| Key Safety Features | Avoids use of pyrophoric reagents | Requires handling of potent reducing agents | Involves multiple hazardous reagents and intermediates |
| Starting Material | 7-hydroxybenzofuran | 7-carbaldehydebenzofuran | 3-bromophenol |
| Number of Steps | 3 | 3 | 5+ |
Experimental Protocols
New Method (Hypothetical): Three-Step Synthesis from 7-Hydroxybenzofuran
This method is designed for improved efficiency and safety, minimizing hazardous reagents and reaction time.
Step 1: Allylation of 7-Hydroxybenzofuran
-
To a solution of 7-hydroxybenzofuran (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product is purified by flash chromatography to yield 7-(allyloxy)benzofuran.
Step 2: Claisen Rearrangement
-
Heat the 7-(allyloxy)benzofuran neat at 180°C for 2 hours under an inert atmosphere.
-
The reaction progress is monitored by GC-MS.
-
Cool the reaction mixture and purify the resulting 6-allylbenzofuran-7-ol by vacuum distillation.
Step 3: Wacker Oxidation and Reductive Amination
-
Dissolve the 6-allylbenzofuran-7-ol in a mixture of THF and water.
-
Add palladium(II) chloride (0.1 equivalents) and copper(I) chloride (1 equivalent).
-
Bubble air through the solution for 2 hours at room temperature.
-
Add a solution of ammonia in ethanol and sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction for 12 hours at room temperature.
-
Quench the reaction with dilute HCl and extract the aqueous layer with dichloromethane to remove impurities.
-
Basify the aqueous layer with NaOH and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Dissolve the resulting freebase in isopropanol and add a solution of HCl in ether to precipitate this compound.
-
Filter and dry the solid to obtain the final product.
Published Procedure: Nitrostyrene Reduction Method
This method is a commonly cited route for the synthesis of aminopropyl-substituted benzofurans.
Step 1: Condensation of 7-carbaldehydebenzofuran with Nitroethane
-
A solution of 7-carbaldehydebenzofuran (1 equivalent), nitroethane (1.5 equivalents), and ammonium acetate (0.5 equivalents) in glacial acetic acid is heated to reflux for 2 hours.
-
The reaction mixture is cooled and poured into ice water.
-
The precipitated solid is filtered, washed with water, and dried to give 7-(2-nitroprop-1-enyl)benzofuran.
Step 2: Reduction of the Nitrostyrene
-
To a suspension of lithium aluminum hydride (LAH) (3 equivalents) in anhydrous THF at 0°C, a solution of 7-(2-nitroprop-1-enyl)benzofuran (1 equivalent) in THF is added dropwise.
-
The reaction mixture is then stirred at room temperature for 12 hours.
-
The reaction is carefully quenched by the sequential addition of water and 15% NaOH solution.
-
The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure.
Step 3: Salt Formation
-
The crude amine is dissolved in a suitable solvent such as ether or isopropanol.
-
A solution of hydrochloric acid in ether is added dropwise until precipitation is complete.
-
The resulting solid is filtered, washed with cold ether, and dried under vacuum to yield this compound.
Visualizations
Caption: Workflow of the New 7-APB Synthesis Method.
Caption: Comparison of 7-APB Synthesis Methods.
Safety Operating Guide
Proper Disposal Procedures for 7-APB Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 1-(Benzofuran-7-yl)-2-propylamine hydrochloride (7-APB hydrochloride) must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management and disposal of this compound waste, consolidating safety data and best practices for handling this psychoactive research chemical.
Immediate Safety and Hazard Information
Key Hazards:
-
Human Health: Harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
-
Environmental: Harmful to aquatic life with long-lasting effects. Release into the environment must be strictly avoided.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Respiratory protection, particularly when handling the powdered form, to avoid dust formation.
Quantitative Data Summary
The following table summarizes key chemical and safety information for compounds related to this compound. This data should be used to inform safe handling and disposal practices.
| Property | 6-APB Hydrochloride Information | General Laboratory Guidance |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Assume similar toxicity for this compound. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | Do not dispose of down the drain or in regular trash. |
| Disposal Recommendation | Dispose of contents/container in accordance with local, regional, national, and international regulations. | Engage a licensed hazardous waste disposal company. |
| In case of skin contact | Wash immediately with soap and water. | Do not use alcohol-based sanitizers or bleach for skin decontamination. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety, containment, and regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and used PPE, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Containerization and Labeling:
-
Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound" or "1-(Benzofuran-7-yl)-2-propylamine hydrochloride". Include the approximate concentration and quantity of the waste.
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not store incompatible chemicals together.
Professional Disposal:
-
Crucially, this compound waste must not be disposed of in regular trash or poured down the drain.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Protocols
Decontamination of Laboratory Equipment:
-
Initial Cleaning: Meticulously clean all surfaces and reusable equipment that have come into contact with this compound.
-
Washing: Use soap and water for the initial wash.
-
Rinsing: For glassware and other compatible equipment, a triple rinse with a suitable solvent (e.g., ethanol or acetone) may be performed. Collect all rinsate as hazardous liquid waste.
-
Final Rinse: A final rinse with deionized water should be conducted.
-
Drying: Allow equipment to air dry completely in a well-ventilated area, such as a fume hood.
Chemical Degradation (for consideration by qualified personnel):
While direct, validated protocols for the chemical degradation of this compound are not published, advanced oxidation processes are known to be effective for amphetamine-like compounds. These methods should only be attempted by trained professionals with a thorough understanding of the chemical reactions and safety precautions involved. Any such procedure would require careful development and validation. Two potential methods include:
-
Potassium Permanganate Oxidation: In acidic conditions, potassium permanganate can oxidize the aminopropyl side chain of amphetamine-like molecules. This process is used in the synthesis of methcathinone from pseudoephedrine and demonstrates the potential for oxidative degradation.
-
Fenton's Reagent: A solution of hydrogen peroxide and an iron catalyst (typically iron(II) sulfate) generates highly reactive hydroxyl radicals that can effectively destroy organic compounds. The reaction is typically carried out at a pH of 3-5.
It is imperative to reiterate that these are not established protocols for this compound and would require significant research and development to be implemented safely and effectively.
Visualized Workflows
The following diagrams illustrate the decision-making and procedural workflows for the proper disposal of this compound.
Caption: Waste Segregation and Disposal Workflow.
Caption: Equipment Decontamination Workflow.
By adhering to these procedures, research professionals can mitigate the risks associated with this compound and ensure its safe and environmentally responsible disposal.
Essential Safety and Handling Protocols for 7-APB Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 7-APB hydrochloride. Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE), is critical to mitigate potential risks. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity Level | Recommended Personal Protective Equipment |
| Low-Risk / Small Quantities | - Gloves: Standard laboratory nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard cotton lab coat. |
| Moderate-Risk / Benchtop Work | - Gloves: Chemical-resistant nitrile or neoprene gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Chemical-resistant lab coat or gown. - Respiratory Protection: Use in a well-ventilated area or chemical fume hood. |
| High-Risk / Bulk Handling or Aerosol Generation | - Gloves: Double-gloving with chemical-resistant nitrile or neoprene gloves. - Eye Protection: Full-face shield in addition to chemical splash goggles. - Protective Clothing: Disposable chemical-resistant suit or apron over a lab coat. - Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. Work must be conducted in a certified chemical fume hood or glove box. |
Experimental Workflow for Safe Handling
The proper sequence of operations is crucial for minimizing exposure risk. The following diagram illustrates the logical workflow for donning and doffing PPE and for the general handling of this compound.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use dedicated equipment (spatulas, weighing boats, etc.) and decontaminate thoroughly after use.
-
In case of a spill, evacuate the area and follow established institutional procedures for hazardous material cleanup.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal:
-
All waste materials, including contaminated PPE, empty containers, and residual chemical, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
By adhering to these safety protocols, laboratory personnel can significantly reduce the risks associated with handling this compound, ensuring a safer research environment for everyone.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
